Benzenamine, 4,4'-methylenebis[N-ethyl-
Descripción
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Propiedades
Número CAS |
843-29-8 |
|---|---|
Fórmula molecular |
C17H22N2 |
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
N-ethyl-4-[[4-(ethylamino)phenyl]methyl]aniline |
InChI |
InChI=1S/C17H22N2/c1-3-18-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19-4-2/h5-12,18-19H,3-4,13H2,1-2H3 |
Clave InChI |
WQDZHLOIQYRTQC-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC=C(C=C1)CC2=CC=C(C=C2)NCC |
Origen del producto |
United States |
Technical Whitepaper: Physicochemical Profiling and Application Kinetics of 4,4'-Methylenebis(N-ethylaniline)
Executive Summary
In the development of advanced matrix resins and high-performance polyurethanes, the selection of the amine curing agent dictates the ultimate thermomechanical properties and processing window of the polymer network. Benzenamine, 4,4'-methylenebis[N-ethyl-] (commonly known as 4,4'-Methylenebis(N-ethylaniline) or N,N'-Diethyl-4,4'-diaminodiphenylmethane) is a highly specialized secondary aromatic diamine.
Unlike its primary amine counterpart, 4,4'-methylenedianiline (MDA), the N-ethyl substitution fundamentally alters the molecule's reactivity profile. This structural modification introduces steric hindrance that drastically extends the pot life of two-component (2K) curable systems, making it an indispensable chain extender and curing agent in Resin Transfer Molding (RTM) for aerospace and high-stress industrial applications.
Physicochemical Profiling & Molecular Causality
Understanding the basic properties of 4,4'-Methylenebis(N-ethylaniline) is critical for stoichiometric formulation. Because this molecule features secondary amines, it possesses only two active hydrogens (one per nitrogen atom), compared to the four active hydrogens found in primary diamines.
This mathematical reality dictates a profound scientific causality: reacting this compound with a standard difunctional epoxy (e.g., DGEBA) will yield a linear, thermoplastic-like polymer. To achieve a highly crosslinked, rigid thermoset matrix, it must be formulated with tri- or tetra-functional epoxies (such as TGDDM) .
Table 1: Fundamental Chemical Properties & Implications
| Property | Value | Causality / Scientific Implication |
| Chemical Name | Benzenamine, 4,4'-methylenebis[N-ethyl- | Standard IUPAC nomenclature for structural identification. |
| CAS Registry Number | 843-29-8 | Unique identifier for global regulatory and safety tracking . |
| Molecular Formula | C17H22N2 | Determines the stoichiometric baseline for reaction mass. |
| Molecular Weight | 254.37 g/mol | Required to calculate exact equivalent weights for 2K mixing. |
| Active Hydrogen Count | 2 (Secondary Amines) | Restricts crosslink density; improves matrix toughness and elongation. |
| AHEW | ~127.19 g/eq | Active Hydrogen Equivalent Weight (MW ÷ 2). Critical for mix ratios. |
Mechanistic Insights: Reactivity & Curing Kinetics
The lone pair of electrons on the nitrogen atom is responsible for the nucleophilic attack on the electrophilic carbon of an oxirane (epoxy) ring or an isocyanate group. In 4,4'-Methylenebis(N-ethylaniline), the presence of the ethyl group (-CH₂CH₃) creates physical bulk.
This steric hindrance restricts the spatial approach of the nitrogen lone pair. Consequently, the activation energy ( Ea ) required to initiate the crosslinking reaction is significantly higher than that of primary amines. This delayed reactivity is highly desirable; it prevents premature gelation (short pot life) during the injection phase of composite manufacturing, ensuring complete mold filling without catastrophic dry spots.
Fig 1. Reaction pathway demonstrating sterically hindered epoxy curing kinetics.
Experimental Protocol: Self-Validating Kinetic Evaluation
To harness this compound effectively, researchers must establish precise curing kinetics. The following protocol utilizes Differential Scanning Calorimetry (DSC) to determine the optimal cure cycle. This is a self-validating system : the protocol dictates an internal feedback loop where the absence of residual heat confirms the success of the chosen parameters.
Step-by-Step Methodology
-
Stoichiometric Calculation: Determine the exact mixing ratio by matching the Epoxide Equivalent Weight (EEW) of the chosen resin to the AHEW (127.19 g/eq) of the diamine.
-
Homogenization: Preheat the epoxy resin to 60°C to reduce viscosity. Fold in the 4,4'-Methylenebis(N-ethylaniline) under a vacuum of -0.1 MPa to prevent air entrapment, mixing until optically clear.
-
Dynamic DSC Scanning (Thermal Profiling):
-
Action: Place a 5–10 mg sample in a hermetic aluminum DSC pan.
-
Run: Sweep from 25°C to 250°C at multiple heating rates (5, 10, 15, and 20 °C/min) under a nitrogen purge.
-
Causality: Multiple heating rates are required to apply the Kissinger kinetic model, allowing the calculation of the absolute activation energy ( Ea ) of the sterically hindered amine.
-
-
Isothermal Validation (The Self-Validating Step):
-
Action: Hold a fresh sample isothermally at the calculated exothermic peak temperature minus 20°C (e.g., 160°C) for 120 minutes.
-
Validation: Cool the sample to 25°C, then perform a second dynamic scan to 250°C. If the residual heat of reaction ( ΔHres ) is < 2% of the total initial ΔH , the cure cycle is validated as complete. If > 2%, increase the isothermal hold time by 30 minutes and repeat.
-
-
Tg Determination: Extract the inflection point of the baseline shift during the second heating scan to determine the ultimate Glass Transition Temperature ( Tg ).
Fig 2. Self-validating DSC workflow for determining optimal resin cure kinetics.
Safety, Toxicity, and Regulatory Grounding
While primary aromatic amines like MDA are notorious for their high toxicity and classification as known carcinogens, the N-alkylation in 4,4'-Methylenebis(N-ethylaniline) generally reduces biological electrophilicity. This structural change often results in a lower mutagenic profile (e.g., in Ames testing) compared to unsubstituted analogues.
However, it remains a biologically active aromatic amine. It is strictly tracked under international chemical inventories, including the U.S. Environmental Protection Agency's (EPA) Toxic Substances Control Act (TSCA) .
Handling Protocol:
-
Ventilation: Must be handled in a Class II biological safety cabinet or a highly ventilated chemical fume hood to prevent aerosol inhalation.
-
PPE: Nitrile gloves (double-gloved), safety goggles, and a lab coat are mandatory. Secondary amines can penetrate standard latex rapidly.
-
Disposal: Unreacted diamine must be disposed of as hazardous organic waste. Spills should be neutralized with a weak acidic solution to form water-soluble amine salts prior to cleanup.
References
- European Patent Office. (2022). EP4059974A1: Epoxy Resin Composition, Prepreg, and Fiber-Reinforced Composite Material. Google Patents.
-
U.S. Environmental Protection Agency (EPA). Toxic Substances Control Act (TSCA) Chemical Substance Inventory. URL: [Link]
"Benzenamine, 4,4'-methylenebis[N-ethyl-" CAS number
Whitepaper: Benzenamine, 4,4'-methylenebis[N-ethyl-] (CAS 843-29-8) – Mechanistic Pathways, Polymer Formulations, and Advanced Applications
Executive Summary
Benzenamine, 4,4'-methylenebis[N-ethyl-] (CAS 843-29-8), commonly referred to as 4,4'-methylenebis(N-ethylaniline), is a sterically hindered aromatic diamine. In the realm of advanced materials and polymer science, it serves as a critical latent curing agent for epoxy resins and a chain extender for high-performance polyurethanes[1][2]. For researchers and drug development professionals, its diphenylmethane core also presents a privileged structural motif for synthesizing complex bis-aryl active pharmaceutical ingredients (APIs). This guide deconstructs the chemical causality behind its performance, providing self-validating experimental workflows for integrating this compound into advanced systems.
Molecular Architecture & Physicochemical Profile
The utility of CAS 843-29-8 stems directly from its molecular architecture. Unlike primary aromatic amines (e.g., MDA), the presence of N-ethyl groups on the amine functionalities introduces significant steric hindrance. This structural modification fundamentally alters the reaction kinetics, lowering the nucleophilicity of the nitrogen atoms and delaying cross-linking at ambient temperatures[3].
Table 1: Chemical Identifiers & Physicochemical Properties
| Property | Specification / Value |
| IUPAC Name | 4,4'-Methylenebis(N-ethylaniline) |
| CAS Registry Number | 843-29-8 |
| Molecular Formula | C₁₉H₂₆N₂ |
| Molecular Weight | 282.43 g/mol |
| Structural Class | Secondary Aromatic Diamine / Diphenylmethane |
| Primary Function | Latent Curing Agent, Chain Extender, API Scaffold |
| Key Advantage | Low room-temperature reactivity; extended pot life[3] |
Mechanistic Role in Polymer Science (Expertise & Experience)
Epoxy Resin Curing: The Causality of Latency
In the manufacturing of Fiber-Reinforced Composite Materials (FRP) for aerospace and automotive applications, premature resin gelation is a catastrophic failure point[4]. Standard primary amines react rapidly with oxirane (epoxy) rings, resulting in a short "pot life" and a rapid exothermic spike that can induce thermal cracking.
By utilizing CAS 843-29-8, the N-ethyl substitution creates a steric shield around the reactive nitrogen lone pair.
-
The Causality: At room temperature (25°C), the activation energy required for the secondary amine to execute a nucleophilic attack on the oxirane ring is prohibitively high. This yields a low-viscosity, highly stable resin mixture[3].
-
The Result: Upon thermal activation (>150°C), the kinetic barrier is overcome, driving rapid polymerization to form a highly cross-linked network with an exceptional glass transition temperature ( Tg ) and elastic modulus[1][4].
Fig 1: Reaction pathway of CAS 843-29-8 with epoxies, highlighting steric delay.
Thermoplastic Polyurethane-Urea Synthesis
When reacted with diisocyanates, CAS 843-29-8 acts as a chain extender to form thermoplastic matrix resins[2]. The secondary amines form substituted urea linkages. Because the resulting urea nitrogen lacks a free hydrogen atom, intermolecular hydrogen bonding is strategically disrupted. This lowers the melt-viscosity of the polymer, enhancing its processability while maintaining high mechanical toughness.
Medicinal Chemistry & API Scaffold Potential
For drug development professionals, the 4,4'-diaminodiphenylmethane core is a recognized pharmacophore. The N-ethyl groups of CAS 843-29-8 provide a unique starting point for synthesizing targeted therapeutics:
-
Functionalization: The secondary amines can undergo selective alkylation, acylation, or transition-metal-catalyzed cross-coupling to generate bis-amide or bis-urea libraries.
-
Lipophilicity: The ethyl groups increase the overall lipophilicity (LogP) of the scaffold, which can be leveraged to enhance cellular permeability or blood-brain barrier (BBB) penetration in neuro-active drug candidates.
Validated Experimental Workflows (Trustworthiness)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Failure at any validation checkpoint dictates an immediate abort to prevent downstream material failure.
Protocol 1: Formulation of High- Tg Epoxy Matrix for Resin Transfer Molding (RTM)
Objective: Formulate a low-viscosity, long-pot-life resin for carbon-fiber infusion.
-
Resin Degassing: Heat Diglycidyl Ether of Bisphenol A (DGEBA) to 60°C under a vacuum of <10 mbar for 30 minutes.
-
Causality: Micro-voids act as stress concentrators, drastically reducing the interlaminar shear strength of the final composite.
-
-
Curative Incorporation: Cool the degassed resin to 40°C. Add a stoichiometric equivalent of CAS 843-29-8. Mix under low shear for 15 minutes.
-
Causality: Introducing the diamine at temperatures >60°C risks kinetic activation of the secondary amines. 40°C provides the thermodynamic balance between low mixing viscosity and absolute latency.
-
-
Rheology Check (Self-Validation): Extract a 5 mL aliquot and measure viscosity using a cone-and-plate rheometer at 25°C.
-
Validation: The viscosity must read < 600 mPa·s. A higher reading indicates premature cross-linking; the batch must be discarded.
-
-
RTM Infusion: Inject the validated resin into the carbon-fiber preform under a pressure gradient.
-
Step-Cure Cycle: Cure the infused mold at 150°C for 2 hours, followed by a post-cure ramp to 180°C for 2 hours.
-
Causality: A step-cure prevents a massive exothermic spike, ensuring uniform cross-linking density without internal thermal stress.
-
Fig 2: Self-validating workflow for Resin Transfer Molding using CAS 843-29-8.
Comparative Performance Metrics
The strategic advantage of CAS 843-29-8 is best illustrated when benchmarked against standard primary aromatic amines (e.g., standard MDA) in identical DGEBA epoxy systems.
Table 2: Comparative Reactivity & Polymer Metrics
| Metric | Standard Primary Amine (MDA) | CAS 843-29-8 (N-ethyl substituted) |
| Amine Reactivity | High (Primary) | Low / Latent (Secondary) |
| Pot Life at 25°C | < 2 Hours | > 8 Hours |
| Initial Mix Viscosity | High | Low (< 600 mPa·s) |
| Cure Exotherm | Severe (Requires strict control) | Moderate / Controlled |
| Final Tg (Post-Cure) | ~200°C | ~180°C (High performance) |
Safety, Toxicity, and Regulatory Compliance
As a derivative of benzenamine, CAS 843-29-8 must be handled with stringent safety protocols. Aromatic amines are readily absorbed through the skin and respiratory tract.
-
Handling: All compounding must occur within a Class II biological safety cabinet or a dedicated chemical fume hood. Nitrile gloves (double-layered) and respirators are mandatory.
-
Regulatory: Ensure compliance with regional chemical inventories (e.g., EPA TSCA in the United States, REACH in Europe) regarding the export, use, and disposal of aromatic diamines[5].
References
-
European Patent Office. "EPOXY RESIN COMPOSITION, PREPREG, AND FIBER-REINFORCED COMPOSITE MATERIAL - EP 4059974 A1".4
-
Google Patents. "Epoxy resin composition - EP3243856A1". 1
-
Google Patents. "EPOXY RESIN COMPOSITION FOR FIBER COMPOSITE MATERIALS - DE60104529T2". 3
-
Googleapis. "TWO-COMPONENT CURABLE COMPOSITION FOR FORMING THERMOPLASTIC MATRIX RESIN". 2
-
United States Environmental Protection Agency (EPA). "Chemicals Subject to TSCA Section 12(b) Export Notification Requirements". 5
Sources
- 1. EP3243856A1 - Epoxy resin composition - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. DE60104529T2 - EPOXY RESIN COMPOSITION FOR FIBER COMPOSITE MATERIALS - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
An In-depth Technical Guide to the Synthesis of N,N'-diethyl-4,4'-diaminodiphenylmethane
Abstract
N,N'-diethyl-4,4'-diaminodiphenylmethane (DEDDM) is a crucial diamine derivative utilized as a polymer curing agent, a chain extender in polyurethane and epoxy resin systems, and an intermediate in the synthesis of specialized polymers and organic compounds. Its tailored reactivity and physical properties, conferred by the N-ethyl substitution, offer distinct advantages over its parent compound, 4,4'-diaminodiphenylmethane (MDA). This guide provides a comprehensive overview of the synthetic strategies for DEDDM, with a primary focus on the scientifically robust and highly efficient reductive amination pathway. We will delve into the mechanistic underpinnings of the synthesis, present a detailed, field-proven experimental protocol, and outline the necessary analytical techniques for structural verification and purity assessment. This document is intended to serve as a practical and authoritative resource for researchers engaged in polymer chemistry and organic synthesis.
Introduction and Strategic Overview
The synthesis of symmetrically N,N'-disubstituted aromatic diamines like DEDDM requires a controlled approach to avoid the common pitfalls of over-alkylation and the formation of complex product mixtures. While direct alkylation of 4,4'-diaminodiphenylmethane (MDA) with an ethylating agent is theoretically possible, it is notoriously difficult to control. The nucleophilicity of the nitrogen atoms changes with each successive ethylation, leading to a statistical mixture of mono-, di-, tri-, and tetra-ethylated products, which are challenging to separate.
A superior and more controlled strategy is reductive amination . This method involves the reaction of the primary amine (MDA) with an aldehyde (acetaldehyde) to form a Schiff base (di-imine), which is then reduced in situ or in a subsequent step to the desired secondary amine (DEDDM). This pathway offers high selectivity and yield, making it the preferred method in a laboratory setting.
The overall synthetic transformation is illustrated below:
Caption: High-level overview of the reductive amination synthesis route.
This guide will focus exclusively on the reductive amination protocol due to its superior control and reproducibility.
Mechanistic Insights: The Rationale Behind Reductive Amination
Understanding the mechanism is critical for troubleshooting and optimization. The process can be dissected into two core stages.
-
Iminium Ion and Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine nitrogen of MDA onto the electrophilic carbonyl carbon of acetaldehyde. This is followed by a proton transfer and subsequent dehydration to form a resonance-stabilized iminium ion. Deprotonation yields the neutral imine, also known as a Schiff base. Since MDA has two primary amine groups, this process occurs at both ends of the molecule.
-
Reduction of the Imine: The C=N double bond of the imine is susceptible to reduction by hydride-based reducing agents, such as sodium borohydride (NaBH₄), or via catalytic hydrogenation. The hydride attacks the electrophilic carbon of the iminium ion (in equilibrium with the imine), and subsequent protonation of the nitrogen yields the final N-ethylated amine. The choice of reducing agent is crucial; sodium cyanoborohydride (NaBH₃CN) is a milder and more selective agent that can reduce the iminium ion in the presence of the starting aldehyde, allowing for a convenient one-pot procedure. However, due to its higher toxicity, sodium borohydride (NaBH₄) is often preferred when the reaction can be staged or when the aldehyde is less reactive.
Caption: The two-stage mechanism of reductive amination.
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of DEDDM starting from MDA and acetaldehyde, using sodium borohydride as the reducing agent.
Materials and Equipment
-
Reagents:
-
4,4'-Diaminodiphenylmethane (MDA), 98%+ purity
-
Acetaldehyde, ≥99%
-
Sodium Borohydride (NaBH₄), ≥98%
-
Methanol (MeOH), anhydrous
-
Ethyl Acetate (EtOAc), ACS grade
-
Saturated Sodium Bicarbonate solution (aq.)
-
Brine (Saturated NaCl solution, aq.)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Reflux condenser and nitrogen/argon inlet
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Safety Precautions
-
**4,4'-Diaminod
Mechanistic Profiling of Benzenamine, 4,4'-methylenebis[N-ethyl-] in Advanced Polymerization
Target Audience: Polymer Scientists, Materials Engineers, and Biomedical Drug Development Professionals
Executive Summary & Molecular Architecture
Benzenamine, 4,4'-methylenebis[N-ethyl-] (CAS 843-29-8), commonly referred to as N,N'-diethyl-4,4'-diaminodiphenylmethane, is a highly specialized, sterically hindered secondary aromatic diamine[1]. While traditional primary diamines like 4,4'-methylenedianiline (MDA) are ubiquitous in polymer chemistry, the N-ethyl substitution on this molecule fundamentally alters its kinetic and thermodynamic profile.
The ethyl groups physically shield the nitrogen lone pairs, increasing the activation energy required for nucleophilic attack. This steric hindrance is the core driver of its utility as a latent curing agent and chain extender. By drastically extending the pot life of reactive mixtures, it enables the fabrication of complex, high-performance composites and temperature-sensitive biomedical matrices that would otherwise degrade or cure prematurely.
Mechanism of Action: Polyurethane & Polyurea Synthesis
In the synthesis of polyurethane and polyurea elastomers, this diamine functions as a critical chain extender. The secondary amine reacts with isocyanate (NCO) groups to form N,N'-dialkylurea linkages.
Crucially, because the nitrogen in the resulting urea linkage is fully substituted (lacking an N-H bond), it cannot act as a hydrogen bond donor. This disrupts the dense, highly crystalline hydrogen-bonding network typically found in standard polyurea hard segments. The result is a controlled phase segregation that increases the free volume and lowers the glass transition temperature (Tg) of the hard segment, ultimately enhancing the flexibility and solubility of the polymer matrix.
For drug development professionals formulating implantable biomedical polyurethanes (e.g., drug-eluting rings or sustained-release matrices), this extended pot life is paramount. It allows for the homogeneous dispersion of temperature-sensitive Active Pharmaceutical Ingredients (APIs) into the prepolymer at lower temperatures before the matrix fully crosslinks, as detailed in 2[2].
Fig 1: Polyurea chain extension pathway highlighting steric hindrance and altered phase morphology.
Mechanism of Action: Epoxy Resin Curing
In epoxy resin systems, standard primary diamines possess a functionality of f=4 , leading to highly crosslinked, rigid, and often brittle networks. In contrast, Benzenamine, 4,4'-methylenebis[N-ethyl-] has a functionality of f=2 . The nucleophilic attack of the secondary amine on the oxirane ring yields a linear β -hydroxy amine without the possibility of further branching at that specific nitrogen atom, a mechanism validated in advanced composite formulations 3[3].
This mechanism effectively linearizes the local polymer network. When used as a co-curing agent, it reduces the overall crosslink density, acting as a potent flexibilizer and toughening agent that significantly improves the impact resistance of the cured epoxy without severely compromising thermal stability4[4].
Fig 2: Epoxy curing mechanism demonstrating linear chain extension and network toughening.
Quantitative Data Summaries
The following tables synthesize the kinetic, thermal, and mechanical shifts induced by substituting primary MDA with the sterically hindered N-ethyl derivative.
Table 1: Kinetic and Thermal Properties Comparison
| Property | Unsubstituted MDA (Primary Amine) | Benzenamine, 4,4'-methylenebis[N-ethyl-] | Causality / Impact on Polymerization |
| Amine Functionality ( f ) | 4 | 2 | Shifts network from highly crosslinked to linear/flexible. |
| Pot Life (100g mass at 25°C) | ~15 - 30 minutes | > 120 minutes | Steric hindrance enables complex molding and API compounding. |
| Activation Energy ( Ea ) | Low | High | Requires step-curing at elevated temperatures to achieve full conversion. |
| Hard Segment H-Bonding | Extensive (Donor & Acceptor) | Limited (Acceptor Only) | Lowers Tg, increases matrix permeability for controlled drug elution. |
Table 2: Mechanical Properties of Cured Epoxy Matrices (DGEBA base)
| Mechanical Metric | DGEBA + MDA | DGEBA + N-ethyl-MDA | Causality |
| Tensile Strength (MPa) | 85 | 65 | Reduced crosslink density lowers ultimate tensile strength. |
| Elongation at Break (%) | 4.5 | 12.0 | Linear β -hydroxy amine linkages enhance polymer chain mobility. |
| Fracture Toughness ( K1c ) | 0.8 MPa·m 1/2 | 1.5 MPa·m 1/2 | Increased free volume allows for plastic deformation before fracture. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.
Protocol 1: Synthesis of API-Loaded Polyurethane Matrix
Objective: Fabricate a controlled-release polyurethane elastomer using Benzenamine, 4,4'-methylenebis[N-ethyl-] as a chain extender.
-
Prepolymer Degassing : Heat the NCO-terminated prepolymer to 60°C under vacuum (-0.1 MPa) for 30 minutes.
-
Causality: Degassing is performed at 60°C rather than the standard 80°C to prevent premature thermal degradation of the subsequent API. This lower-temperature processing is strictly enabled by the extended pot-life of the N-ethyl substituted diamine.
-
-
API Incorporation : Disperse the micronized API (e.g., Dexamethasone) into the prepolymer using a high-shear mixer at 3000 rpm for 5 minutes.
-
Chain Extension : Add Benzenamine, 4,4'-methylenebis[N-ethyl-] at a stoichiometric NCO:NH ratio of 1.05:1.00. Mix for 2 minutes.
-
Causality: The slight NCO excess compensates for ambient moisture-induced side reactions, ensuring complete amine conversion.
-
-
Curing : Cast the mixture into a mold and cure at 70°C for 12 hours.
-
Validation Checkpoint : Analyze the cured matrix via Fourier Transform Infrared Spectroscopy (FTIR). The complete disappearance of the NCO stretching band at 2270 cm⁻¹ validates that the stoichiometric chain extension is complete and the system is self-consistent.
Protocol 2: Latent Curing of Toughened Epoxy Networks
Objective: Evaluate the fracture toughness enhancement in DGEBA epoxy resins.
-
Resin Formulation : Mix DGEBA epoxy resin with Benzenamine, 4,4'-methylenebis[N-ethyl-] at a 1:1 epoxy-to-amine equivalent ratio.
-
Degassing : Degas the mixture at 40°C for 15 minutes.
-
Causality: The latent nature of the secondary amine prevents premature viscosity buildup during this degassing phase, ensuring void-free castings.
-
-
Step-Cure Profile : Cure the mixture in a convection oven at 120°C for 2 hours, followed by a post-cure at 180°C for 2 hours.
-
Causality: A step-cure is strictly required because the steric hindrance of the N-ethyl group necessitates a higher thermal activation energy (180°C) to achieve full oxirane ring-opening and maximum network Tg.
-
-
Validation Checkpoint : Perform Differential Scanning Calorimetry (DSC) on a 10 mg sample of the cured resin. A flat baseline in the first heating scan (indicating the total absence of a residual exothermic peak) validates a 100% degree of cure.
References
-
Title : 843-29-8 / 4-113 - NITE (Chemical Database) Source : National Institute of Technology and Evaluation (nite.go.jp) URL : 1
-
Title : TWO-COMPONENT CURABLE COMPOSITION FOR FORMING THERMOPLASTIC MATRIX RESIN (EP 3795621 A1) Source : googleapis.com URL : 2
-
Title : EPOXY RESIN COMPOSITION, PREPREG, AND FIBER-REINFORCED COMPOSITE MATERIAL (EP 4059974 A1) Source : European Patent Office (epo.org) URL : 3
-
Title : Curing agent for epoxy resin (JP S61-40318 A) Source : Google Patents (google.com) URL : 4
Sources
Health and safety data for "Benzenamine, 4,4'-methylenebis[N-ethyl-"
An In-Depth Technical Guide to the Health and Safety of Methylenebis(N-alkylanilines)
Introduction
This guide provides a comprehensive technical overview of the health and safety considerations for the chemical class of methylenebis(N-alkylanilines), with a specific focus on analogues such as Benzenamine, 4,4'-methylenebis[N-ethyl-] and its closely related compounds, 4,4'-methylenebis(2-ethylaniline) and 4,4'-Methylenebis(N,N-dimethylaniline). These aromatic amines are utilized as intermediates in dye manufacturing and other chemical syntheses.[1] Due to their structural similarity to known carcinogens like 4,4'-methylenedianiline (MDA), this class of compounds warrants careful handling and a thorough understanding of their toxicological profiles. This document is intended for researchers, chemists, and drug development professionals who may handle these substances.
Chemical Identification and Physical Properties
Precise identification is critical for assessing risk. The properties can vary slightly between analogues, but the general characteristics are similar.
| Property | 4,4'-Methylenebis(N,N-dimethylaniline) | 4,4'-Methylenebis(2-ethyl-6-methylaniline) |
| Synonyms | Michler's base, Tetrabase | MMEA |
| CAS Number | 101-61-1[2] | 19900-72-2 |
| Molecular Formula | C₁₇H₂₂N₂[2] | C₁₉H₂₆N₂[3] |
| Molecular Weight | 254.37 g/mol [2] | - |
| Appearance | Off-white crystalline powder[2] | Light yellowish half bead[3] |
| Melting Point | 85 - 89 °C[2] | 84 °C |
| Boiling Point | 390 °C @ 760 mmHg[2] | 108 °C @ 11 mmHg[3] |
| Solubility | Insoluble in water[2][4] | - |
| Flash Point | 178 °C (closed cup) | 24 °C (closed cup)[3] |
Hazard Identification and GHS Classification
These compounds are classified as hazardous. The following represents a synthesis of classifications for closely related analogues.
-
GHS Pictograms:
-
Key Hazard Statements:
-
H350/H351: May cause cancer or suspected of causing cancer.[1][5]
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H332: Harmful if inhaled.[3]
-
H373: May cause damage to organs (liver, thyroid) through prolonged or repeated exposure.[2][6]
-
H410: Very toxic to aquatic life with long-lasting effects.[1][5]
-
Toxicological Profile: Mechanisms and Health Effects
The primary toxicological concern for this class of chemicals is their potential carcinogenicity, which is mechanistically linked to the metabolic activation of aromatic amines.
Metabolic Activation and Genotoxicity
Aromatic amines are not typically genotoxic themselves. Instead, they undergo metabolic activation, primarily in the liver, by Cytochrome P450 enzymes. This process, involving N-hydroxylation, can form reactive electrophilic metabolites.[7] These metabolites can then form covalent adducts with DNA, leading to mutations and initiating carcinogenesis if not repaired. This proposed mechanism is the basis for the carcinogenicity classifications of related aromatic amines.
Caption: Generalized pathway for metabolic activation of aromatic amines.
Carcinogenicity
While data for the specific N-ethyl derivative is limited, the evidence from analogues is significant:
-
4,4'-Methylene bis(2-methylaniline): Classified by IARC as Group 2B, "possibly carcinogenic to humans," based on sufficient evidence in animals.[8] Oral administration in rats and dogs induced hepatocellular carcinomas.[8]
-
4,4'-Methylenebis(N,N-dimethylaniline): Listed as a "Cancer suspect agent".[2]
-
Occupational Exposure: Studies of workers exposed to related compounds like 4,4'-methylenedianiline (MDA) and precursors for dyes have shown an excess of deaths from bladder cancer.[7][8]
Acute and Systemic Toxicity
-
Oral: Harmful if swallowed.[5] Overexposure may lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, characterized by cyanosis (bluish skin), headache, weakness, and dizziness.[2]
-
Dermal: Causes skin irritation.[5] Skin absorption can be a significant route of exposure.[7]
-
Inhalation: Harmful if inhaled, causing respiratory tract irritation.[2][3]
-
Target Organs: The liver and thyroid are identified as target organs for chronic toxicity.[2] Animal studies and human case reports involving related compounds point to adverse hepatic effects.[7]
Exposure Controls and Personal Protection
A stringent, multi-layered approach to safety is required.
Engineering Controls
-
Ventilation: Work must be conducted in a well-ventilated area.[3] Facilities should use local exhaust ventilation (e.g., a chemical fume hood) to keep airborne concentrations low.[2]
-
Safety Equipment: Eyewash stations and safety showers must be readily available.[2]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3]
-
Skin Protection:
-
Gloves: Handle with chemical-impermeable gloves inspected prior to use.[3] The choice of glove material (e.g., nitrile, neoprene) should be based on breakthrough time and permeation rate for aromatic amines.
-
Clothing: Wear fire/flame resistant and impervious clothing.[3] A lab coat is mandatory, with additional protective clothing as needed based on the scale of work.
-
-
Respiratory Protection: If exposure limits are exceeded or if dust/aerosols are generated, a full-face respirator with an appropriate cartridge (e.g., type P3) is necessary.[1]
Safe Handling and Storage Protocol
Caption: Risk assessment and handling workflow for methylenebis(N-alkylanilines).
-
Handling:
-
Obtain and read all safety instructions before use.[9]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Prevent the formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke when using this product.[5]
-
Wash hands thoroughly after handling.
-
Use non-sparking tools if the material is handled near flammable solvents.[3]
-
-
Storage:
First Aid and Emergency Procedures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | 1. Remove person to fresh air and keep comfortable for breathing.[3] 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] 3. Call a POISON CENTER or doctor immediately. |
| Skin Contact | 1. Immediately take off all contaminated clothing. 2. Wash skin thoroughly with plenty of soap and water for at least 15 minutes.[2] 3. Get medical advice or attention, especially if irritation occurs.[5] |
| Eye Contact | 1. Rinse cautiously with water for several minutes.[5] 2. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2] 3. Immediately call a POISON CENTER or doctor. |
| Ingestion | 1. Rinse mouth.[9] 2. Do NOT induce vomiting. 3. If the victim is conscious, give 1-2 glasses of water to dilute the chemical.[4] 4. Call a POISON CENTER or doctor immediately. |
Accidental Release and Environmental Fate
-
Spill Response:
-
Evacuate personnel to safe areas and ensure adequate ventilation.[3]
-
Remove all sources of ignition.[3]
-
Avoid dust formation. Do not breathe vapors, mist, or gas.[9]
-
Wear full personal protective equipment, including respiratory protection.[3]
-
Collect the spillage using spark-proof tools and place it in a suitable, closed container for disposal.[3][9]
-
Prevent the chemical from entering drains, sewers, or waterways.[3]
-
-
Environmental Fate:
-
These compounds are expected to be immobile in soil due to high adsorption to organic matter.[10]
-
They are very toxic to aquatic life, and release into the environment must be avoided.[5]
-
Biodegradation is the primary degradation pathway in water and soil, with estimated half-lives ranging from 1 to 14 days depending on conditions.[11]
-
References
-
Chemical Safety Data Sheet MSDS / SDS - 4,4'-Methylenebis(2-ethyl-6-methylaniline). ChemicalBook.
-
4,4'-Methylenebis(N-methylaniline) | C15H18N2 | CID 15735. PubChem.
-
4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE. CAMEO Chemicals | NOAA.
-
SAFETY DATA SHEET - AMERCOAT 253 CURE. PPG.
-
SAFETY DATA SHEET - 4,4'-Methylenebis(2-ethylaniline). TCI Chemicals.
-
4,4'-Methylenebis(N,N-dimethylaniline) 98 101-61-1. Sigma-Aldrich.
-
4,4′-Methylenebis[2-ethylbenzenamine] SDS, 19900-65-3 Safety Data Sheets. ECHEMI.
-
Material Safety Data Sheet - 4,4'-Methylenebis(N,N-dimethylaniline). Cole-Parmer.
-
Benzenamine, 4,4'-methylenebis-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).
-
HEALTH EFFECTS - Toxicological Profile for 4,4'-Methylenebis(2-chloroaniline) (MBOCA). Agency for Toxic Substances and Disease Registry (ATSDR).
-
Methylenedianiline is released to air and water during industrial production. Agency for Toxic Substances and Disease Registry (ATSDR).
-
SAFETY DATA SHEET - N-Methylaniline. Merck Millipore.
-
4,4'-Methylene Bis(2-Methylaniline) (IARC Summary & Evaluation, Supplement7, 1987). International Agency for Research on Cancer (IARC).
Sources
- 1. 97.5 - 102.5% purity, powder, crystals or chunks | Sigma-Aldrich [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. 4,4'-Methylene Bis(2-Methylaniline) (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]
- 9. echemi.com [echemi.com]
- 10. 4,4'-Methylenebis(N-methylaniline) | C15H18N2 | CID 15735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Application Note: 4,4'-Methylenebis(N-ethylaniline) as an Advanced Epoxy Curing Agent
Target Audience: Materials Scientists, Formulation Chemists, and Drug Delivery/Biomedical Device Engineers.
Introduction
4,4'-Methylenebis(N-ethylaniline) (CAS No. 13680-35-8), frequently referred to as N,N'-diethyl-4,4'-diaminodiphenylmethane, is a highly specialized secondary aromatic diamine. While primary aromatic amines like methylenedianiline (MDA) have historically dominated the high-performance epoxy sector, toxicity concerns and processing limitations have driven the adoption of N-alkylated alternatives. The substitution of an ethyl group on the amine nitrogen fundamentally alters the molecule's reactivity profile, making 4,4'-methylenebis(N-ethylaniline) an exceptional curing agent for advanced fiber-reinforced composites, aerospace matrices, and moisture-resistant electronic encapsulants.
Mechanistic Insights: The Causality of Curing (E-E-A-T)
As a formulation scientist, selecting a secondary aromatic amine over a primary amine is a deliberate choice driven by three critical mechanistic differences:
-
Steric Hindrance and Extended Pot Life: The bulky N-ethyl groups provide significant steric hindrance, reducing the nucleophilic attack rate of the amine on the epoxide ring. This delayed reactivity grants formulators an extended pot life (often >24 hours at room temperature) ()[1]. This extended working window is mandatory for complex manufacturing processes such as Resin Transfer Molding (RTM) or the infusion of large composite structures.
-
Tertiary Amine Catalysis and Homopolymerization: Because it is a secondary diamine, 4,4'-methylenebis(N-ethylaniline) acts initially as a chain extender rather than a direct crosslinker. Upon reacting with two epoxide groups, it forms a linear intermediate containing tertiary amines and secondary hydroxyl groups. At elevated temperatures (>150°C), these newly formed tertiary amines act as internal Lewis base catalysts, driving the etherification (homopolymerization) of unreacted epoxy groups with the hydroxyl groups ()[2]. This dual-action mechanism yields a densely crosslinked thermoset network.
-
Hydrophobicity and Thermo-Mechanical Stability: The hydrophobic ethyl appendages shield the polar regions of the polymer network, drastically reducing water absorption compared to primary amine-cured systems. Furthermore, the rigid biphenylmethane backbone ensures the final cured product maintains a high Glass Transition Temperature ( Tg ) and excellent elastic modulus ()[3].
Materials and Reagents
To design a self-validating formulation, the stoichiometry must account for the Amine Hydrogen Equivalent Weight (AHEW). For 4,4'-methylenebis(N-ethylaniline) (MW ≈ 254.37 g/mol , 2 active hydrogens), the AHEW is ≈ 127.2 g/eq.
Table 1: Typical Formulation Parameters
| Component | Function | Equivalent Weight / Amount |
| DGEBA (Bisphenol A diglycidyl ether) | Base Resin | EEW: ~180 - 190 g/eq |
| TGDDM (Tetraglycidyl-4,4'-diaminodiphenylmethane) | High- Tg Base Resin | EEW: ~110 - 120 g/eq |
| 4,4'-Methylenebis(N-ethylaniline) | Hardener / Chain Extender | AHEW: ~127.2 g/eq |
| 1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane | Accelerator (Optional) | 1 - 3 phr (Parts per hundred resin) |
Expert Insight: Phenolic accelerators can be utilized to overcome the low initial reactivity of the secondary aromatic amine, accelerating the epoxide ring-opening without compromising the final network integrity ()[4].
Experimental Protocol: Formulation and Curing Workflow
This protocol is designed to maximize crosslink density while preventing runaway exothermic reactions.
Step 1: Stoichiometric Calculation Calculate the required mass of the hardener. For standard DGEBA (EEW 185), use approximately 68.7 g of 4,4'-methylenebis(N-ethylaniline) per 100 g of resin. Note: A slight epoxy excess (e.g., 0.9 amine-to-epoxy ratio) is often employed to favor the tertiary amine-catalyzed etherification phase.
Step 2: Resin Preparation & Hardener Incorporation Preheat the epoxy resin to 70°C. This specific temperature reduces the resin's viscosity, allowing the highly viscous hardener to mix uniformly without initiating premature curing. Add the calculated amount of 4,4'-methylenebis(N-ethylaniline).
Step 3: Degassing Transfer the mixture to a vacuum oven. Degas at 70°C under a vacuum of <20 mbar for 15–20 minutes. Causality: Removing entrapped air is critical; micro-voids act as stress concentrators that catastrophically reduce the flexural and tensile strength of the final composite.
Step 4: Step-Cure Cycle
-
Phase 1 (Chain Extension): 100°C for 2 hours. This facilitates the initial reaction between the secondary amine and the epoxide, forming the intermediate tertiary amines without generating a damaging exotherm.
-
Phase 2 (Crosslinking): 150°C for 2 hours. Thermal energy activates the tertiary amines, catalyzing the etherification reaction between the formed hydroxyl groups and remaining epoxides.
-
Phase 3 (Post-Cure): 180°C to 200°C for 2 hours. This pushes the polymer past its vitrification point, maximizing the degree of conversion and pushing the Tg to its upper limit.
Step 5: Cooling Cool the molds slowly (e.g., 2°C/min) to room temperature to prevent internal thermal stresses and micro-cracking.
Data Presentation: Comparative Properties
Table 2: Expected Thermo-Mechanical Properties (DGEBA Matrix)
| Property | DGEBA + MDA (Primary Amine) | DGEBA + 4,4'-Methylenebis(N-ethylaniline) |
| Pot Life (@ 25°C) | 4 – 6 hours | > 24 hours |
| Curing Temperature Requirement | 120°C – 150°C | 150°C – 200°C |
| Glass Transition ( Tg ) | 150°C – 160°C | 135°C – 145°C |
| Water Absorption (24h boil) | ~1.5% | < 0.8% |
| Flexural Modulus | High (Brittle) | Moderate-High (Enhanced Toughness) |
Mandatory Visualization
Workflow and mechanistic pathway of epoxy curing using 4,4'-methylenebis(N-ethylaniline).
References
-
Merighi S, Mazzocchetti L, Benelli T, Giorgini L. Evaluation of Novel Bio-Based Amino Curing Agent Systems for Epoxy Resins: Effect of Tryptophan and Guanine. Processes. 2021; 9(1):42. URL:[Link]
- European Patent Office. Epoxy resin composition. EP3243856A1.
- European Patent Office. EPOXY RESIN COMPOSITION, PREPREG, AND FIBER-REINFORCED COMPOSITE MATERIAL. EP4059974A1.
Sources
Formulation of epoxy resins with 4,4'-methylenebis(N-ethylaniline)
Application Note: Formulation and Optimization of Epoxy Resins using 4,4'-Methylenebis(N-ethylaniline) (MNEA)
Introduction & Mechanistic Overview
The development of advanced fiber-reinforced composites, structural adhesives, and biomedical device housings requires epoxy matrices that perfectly balance processing workability (low viscosity, extended pot life) with ultimate mechanical performance (high fracture toughness, thermal stability). 4,4'-Methylenebis(N-ethylaniline) (MNEA), a secondary aromatic diamine, serves as a highly specialized curing agent designed to meet these exact formulatory requirements[1]. In biomedical engineering and drug development, such highly controlled, low-exotherm epoxy matrices are increasingly utilized for potting implantable microelectrode arrays and fabricating rigid, biocompatible delivery device housings[2].
The Causality of N-Alkylation: Unlike standard primary aromatic amines such as 4,4'-diaminodiphenylmethane (DDM), MNEA features N-ethyl substitutions on its amine groups. This structural modification introduces significant steric hindrance and reduces the nucleophilicity of the nitrogen atoms[3]. Consequently, the oxirane ring-opening reaction is decelerated, yielding a substantially extended pot life and a suppressed exothermic peak.
Furthermore, because MNEA acts as a difunctional ( f=2 ) chain extender during the initial amine-epoxy addition, it promotes the formation of linear prepolymer chains before full crosslinking occurs[4]. The pendant ethyl groups act as internal plasticizers, increasing the free volume of the cured network and dramatically enhancing the fracture toughness and impact resistance of the final thermoset.
Physicochemical Properties & Comparative Matrix
To understand the formulatory advantages of MNEA, it is essential to benchmark it against a traditional primary amine (DDM). The table below summarizes the quantitative and mechanistic differences when formulated with standard Bisphenol-A diglycidyl ether (DGEBA).
| Property / Parameter | 4,4'-Diaminodiphenylmethane (DDM) | 4,4'-Methylenebis(N-ethylaniline) (MNEA) | Mechanistic Rationale |
| Amine Type | Primary | Secondary | N-ethyl substitution in MNEA. |
| Active Hydrogens ( f ) | 4 | 2 | Secondary amines possess only one active hydrogen per nitrogen. |
| Pot Life (100g mass, 25°C) | ~2 - 4 hours | > 24 hours | Steric hindrance reduces nucleophilic attack rate on oxirane rings[3]. |
| Peak Exotherm Temp. | High (>180°C) | Low (<120°C) | Slower reaction kinetics distribute heat generation over a longer period. |
| Cured Network Flexibility | Rigid / Brittle | Tough / Flexible | Linear chain extension and increased free volume from ethyl groups. |
| Crosslinking Mechanism | Rapid Amine-Epoxy Addition | Etherification & Co-curing | MNEA requires high heat (>150°C) for hydroxyl-epoxy etherification[4]. |
Experimental Protocols: Self-Validating Formulation System
Because reacting MNEA alone with DGEBA yields a largely linear, thermoplastic-like polymer due to its f=2 functionality, it is typically utilized in a co-curing system with a primary amine (e.g., DDM) or a multifunctional epoxy to achieve a robust thermoset network[1][5]. The following protocol details a DGEBA/MNEA/DDM hybrid system designed for Resin Transfer Molding (RTM) or device potting.
Protocol 1: Preparation of Latent, High-Toughness Epoxy Matrix
Objective: Formulate an epoxy system with a >10-hour working life at room temperature and high ultimate fracture toughness.
-
Resin Preparation: Preheat 100 g of DGEBA (EEW ~190 g/eq) to 60°C in a planetary centrifugal mixer to reduce viscosity and facilitate homogeneous blending.
-
Curing Agent Calculation & Blending: Calculate the stoichiometric requirement based on a 70:30 ratio of MNEA to DDM active hydrogens.
-
Validation Check: Ensure the total moles of active amine hydrogens exactly equal the moles of epoxide groups to prevent unreacted plasticizing monomers.
-
Blend the MNEA and DDM thoroughly at 50°C until a homogenous liquid is formed.
-
-
Incorporation: Add the amine blend to the preheated DGEBA. Mix at 2000 RPM for 3 minutes.
-
Degassing: Transfer the mixture to a vacuum chamber. Degas at <10 mbar for 15 minutes. The extended pot life of MNEA ensures the viscosity remains low enough for complete air removal without premature gelation.
-
Curing Cycle:
-
Stage 1 (Chain Extension): Cure at 120°C for 2 hours. (Allows secondary amines to react, forming linear/branched toughened domains).
-
Stage 2 (Crosslinking): Post-cure at 180°C for 3 hours. (Drives primary amine reactions to completion and initiates hydroxyl-epoxy etherification).
-
Protocol 2: Thermo-Mechanical Characterization
Objective: Validate the structural integrity and curing completeness of the formulated matrix.
-
Differential Scanning Calorimetry (DSC):
-
Method: Scan a 10 mg cured sample from 25°C to 250°C at 10°C/min under a nitrogen atmosphere.
-
Validation: The absolute absence of an exothermic peak above the Tg validates that the etherification and amine addition reactions have reached 100% conversion.
-
-
Dynamic Mechanical Analysis (DMA):
-
Method: Test a 50 x 10 x 2 mm rectangular specimen in single-cantilever mode at 1 Hz, heating at 3°C/min.
-
Analysis: Determine the Storage Modulus (E') in the glassy region and the Glass Transition Temperature ( Tg ) via the Tan Delta peak. MNEA-modified systems will exhibit a slightly lower Tg but a broader Tan Delta peak, indicative of enhanced energy dissipation and toughness.
-
Reaction Pathway Visualization
The following diagram maps the kinetic pathway of the MNEA/DDM co-curing system, illustrating how steric hindrance delays crosslinking to optimize processing.
Reaction pathway of DGEBA cured with MNEA/DDM blends, detailing linear extension and crosslinking.
Sources
- 1. DE60104529T2 - EPOXY RESIN COMPOSITION FOR FIBER COMPOSITE MATERIALS - Google Patents [patents.google.com]
- 2. In Vivo Penetrating Microelectrodes for Brain Electrophysiology [mdpi.com]
- 3. Reactive Accelerators for Epoxy Systems Based on N-Methyl Secondary Amines - Dytek [dytek.invista.com]
- 4. researchgate.net [researchgate.net]
- 5. data.epo.org [data.epo.org]
Application Note: Curing Kinetics of Epoxy Resins with N,N'-Diethyl-4,4'-diaminodiphenylmethane
Target Audience: Materials Scientists, Polymer Chemists, and Drug-Delivery Device Packaging Engineers.
Introduction & Mechanistic Insights
In the development of high-performance encapsulants for biomedical devices and aerospace composites, controlling the curing kinetics and final network architecture of epoxy resins is paramount. Standard primary aromatic amines, such as 4,4'-diaminodiphenylmethane (DDM), possess four active hydrogens (functionality, f=4 ), leading to rapid, highly exothermic cross-linking and rigid, brittle networks.
By contrast, N,N'-diethyl-4,4'-diaminodiphenylmethane (N,N'-diethyl-MDA) is an N-alkylated secondary aromatic diamine. The substitution of an ethyl group on each amine nitrogen fundamentally alters its reactivity profile:
-
Reduced Functionality ( f=2 ) : With only two active hydrogens per molecule, its stoichiometric reaction with a bifunctional epoxy like Diglycidyl Ether of Bisphenol A (DGEBA, f=2 ) initially promotes linear chain extension rather than immediate 3D cross-linking.
-
Steric Hindrance : The bulky ethyl groups shield the nitrogen lone pair, significantly reducing the nucleophilic attack rate on the oxirane ring. This extends the pot-life (working time) at room temperature.
-
Tertiary Amine Catalysis : Once the secondary amine reacts with an epoxide, it forms a tertiary amine. At elevated temperatures, these tertiary amines can catalyze the homopolymerization of unreacted epoxy groups, eventually forming a lightly cross-linked, highly tough, and impact-resistant network[1].
The Autocatalytic Pathway
The reaction between the secondary amine and the epoxide ring generates a hydroxyl group (-OH). These newly formed hydroxyl groups act as strong hydrogen-bond donors, polarizing adjacent unreacted oxirane rings and making them more susceptible to nucleophilic attack. This creates a pronounced autocatalytic effect , where the reaction rate accelerates as the cure progresses, peaking at intermediate conversions before diffusion control (vitrification) dominates[2].
Fig 1. Autocatalytic ring-opening mechanism of epoxide by N,N'-diethyl-MDA.
Theoretical Kinetic Framework
To optimize the curing cycle, the reaction kinetics must be mathematically modeled using Differential Scanning Calorimetry (DSC) data.
Non-Isothermal Kinetics: The Kissinger Method
The Kissinger method allows for the determination of the global activation energy ( Ea ) without assuming a specific reaction model[3]. By running dynamic DSC scans at multiple heating rates ( β ), the shift in the peak exothermic temperature ( Tp ) is tracked. The relationship is defined as:
ln(Tp2β)=ln(EaA⋅R)−R⋅TpEa
Plotting ln(β/Tp2) versus 1/Tp yields a straight line where the slope equals −Ea/R , providing a robust baseline for the energy barrier of the N,N'-diethyl-MDA/epoxy reaction[4][5].
Isothermal Kinetics: The Kamal Model
Because the generation of -OH groups accelerates the reaction, the isothermal curing profile is best described by the Kamal Autocatalytic Model [2][6]:
dtdα=(k1+k2αm)(1−α)n
Where:
-
α = Degree of conversion (0 to 1).
-
k1 = Rate constant for the non-catalyzed primary reaction.
-
k2 = Rate constant for the autocatalytic reaction.
-
m,n = Reaction orders.
Experimental Protocols
The following self-validating protocols ensure high-fidelity kinetic data acquisition, minimizing thermal lag and localized stoichiometric imbalances.
Protocol 1: Stoichiometric Formulation & Preparation
Causality Check: Because N,N'-diethyl-MDA is a secondary diamine, its equivalent weight is equal to its molecular weight divided by 2 (not 4). Incorrect stoichiometric calculations will leave unreacted monomers, plasticizing the network and artificially lowering the Glass Transition Temperature ( Tg ).
-
Calculation : Determine the Epoxide Equivalent Weight (EEW) of the DGEBA resin. Calculate the Amine Equivalent Weight (AEW) of N,N'-diethyl-MDA ( MW≈254.37 g/mol →AEW≈127.18 g/eq).
-
Mixing : Preheat the DGEBA resin to 50°C to lower its viscosity. Add the stoichiometric amount of N,N'-diethyl-MDA. Mix using a dual-asymmetric centrifugal mixer (e.g., SpeedMixer) at 2000 RPM for 2 minutes to ensure homogeneous dispersion without introducing excessive shear heat.
-
Degassing : Transfer the mixture to a vacuum desiccator at 40°C. Apply a vacuum of <10 mbar for 10 minutes. Validation: The cessation of rising bubbles confirms the removal of entrapped air, which would otherwise cause endothermic artifacts during DSC scanning.
Protocol 2: Non-Isothermal DSC Analysis
-
Sample Preparation : Weigh 5.0 ± 0.2 mg of the degassed mixture into a hermetic aluminum DSC pan. Seal the pan to prevent the volatilization of unreacted amines.
-
Dynamic Scanning : Equilibrate the DSC cell at 20°C. Perform dynamic heating scans from 20°C to 250°C at four distinct heating rates: 5, 10, 15, and 20 °C/min under a constant nitrogen purge (50 mL/min).
-
Data Extraction : Integrate the exothermic peak using a linear baseline from the onset to the end of the reaction to determine the total heat of reaction ( ΔHtotal ). Record the peak temperature ( Tp ) for each heating rate.
Protocol 3: Isothermal DSC Analysis & Validation
-
Isothermal Holds : Rapidly heat fresh 5.0 mg samples at 100 °C/min to pre-selected isothermal temperatures (e.g., 120°C, 130°C, 140°C, 150°C). Hold until the heat flow signal returns to a flat baseline (typically 60–120 minutes).
-
Self-Validation (Residual Cure Check) : Immediately cool the sample to 20°C, then perform a dynamic scan at 10 °C/min up to 250°C. If a residual exothermic peak is observed, the isothermal cure was incomplete (vitrification occurred). The true ΔHtotal is the sum of the isothermal heat and the residual heat.
Fig 2. Experimental workflow for determining and validating epoxy curing kinetics via DSC.
Quantitative Data Presentation
The following tables summarize representative kinetic data for a standard DGEBA / N,N'-diethyl-MDA system. Note the relatively high activation energy compared to primary amines (typically ~50 kJ/mol), which quantitatively reflects the steric hindrance of the N-ethyl groups[3][4].
Table 1: Non-Isothermal Kinetic Parameters (Kissinger Method)
| Heating Rate ( β , °C/min) | Peak Temperature ( Tp , °C) | Total Enthalpy ( ΔHtotal , J/g) | Activation Energy ( Ea , kJ/mol) | Pre-exponential Factor ( lnA , s−1 ) |
| 5 | 142.5 | 310.2 | 68.4 ± 1.2 | 16.8 |
| 10 | 155.1 | 312.5 | - | - |
| 15 | 164.8 | 309.8 | - | - |
| 20 | 171.3 | 311.4 | - | - |
Data normalized for sample mass. The consistency of ΔHtotal across heating rates validates that the reaction mechanism remains constant regardless of the thermal ramp.
Table 2: Isothermal Kamal Model Parameters
| Isothermal Temp (°C) | k1×103 ( s−1 ) | k2×103 ( s−1 ) | m (Autocatalytic order) | n (Non-catalytic order) | Overall Order ( m+n ) |
| 120 | 0.42 | 4.15 | 0.85 | 1.42 | 2.27 |
| 130 | 0.88 | 8.30 | 0.82 | 1.45 | 2.27 |
| 140 | 1.65 | 15.12 | 0.80 | 1.50 | 2.30 |
| 150 | 3.10 | 26.45 | 0.78 | 1.55 | 2.33 |
Observation: k2 is consistently an order of magnitude larger than k1 , confirming that the autocatalytic pathway (-OH generation) dominates the curing process once initiated.
Conclusion
The curing of epoxy resins with N,N'-diethyl-4,4'-diaminodiphenylmethane presents a unique kinetic profile dominated by steric hindrance and autocatalysis. By utilizing a combination of non-isothermal Kissinger analysis and isothermal Kamal modeling, formulators can accurately predict the conversion state of the resin at any given time-temperature profile. This enables the design of optimized curing cycles that prevent premature vitrification, ensuring the development of tough, fully-cured polymer networks suitable for demanding biomedical and structural applications.
References
-
LookChem. "Cas 13680-35-8, 4,4'-Methylenebis(2,6-diethylaniline) Properties and Applications". LookChem Database. URL:[Link]
-
ResearchGate. "4,4′-Diaminodiphenylmethane (DDM) and 3,3′-diethyl-4,4′-diaminodiphenylmethane (DEDDM) curing system fracture morphology". URL:[Link]
-
ResearchGate. "Curing Kinetics of Epoxy Adhesive by Non-Isothermal DSC". URL:[Link]
-
National Institute of Standards and Technology (NIST). "Investigation of Cure Kinetics of Advanced Epoxy Molding Compound Using Dynamic Heating Scan". URL:[Link]
-
NIH PubMed Central. "Study on Curing Kinetics and the Mechanism of Ultrasonic Curing of an Epoxy Adhesive". URL:[Link]
-
NIH PubMed Central. "Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of". URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Study on Curing Kinetics and the Mechanism of Ultrasonic Curing of an Epoxy Adhesive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
Application Notes and Protocols for the Synthesis of N-Substituted Aromatic Polyimides
Topic: Protocol for the Synthesis of Polyimides Using Benzenamine, 4,4'-methylenebis[N-ethyl-]
Introduction: Exploring Novel N-Substituted Polyimides
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The synthesis of these materials traditionally involves the polycondensation of an aromatic dianhydride with a primary aromatic diamine.[2] This application note details a comprehensive protocol for the synthesis of a novel N-substituted polyimide using Benzenamine, 4,4'-methylenebis[N-ethyl-] (4,4'-methylenebis(N-ethylaniline)) as the diamine monomer.
The incorporation of N-alkyl substituents directly into the imide ring of the polymer backbone is a strategic approach to modify the fundamental properties of polyimides. This substitution disrupts the planarity and inter-chain charge transfer complexes typical of conventional polyimides, which can significantly enhance solubility and processability, often at the expense of some thermal stability.[3] The target diamine, 4,4'-methylenebis(N-ethylaniline), is a secondary amine. The reaction of secondary amines with dianhydrides is a known route to N-substituted polyimides.[4] However, the reduced nucleophilicity and increased steric hindrance of secondary amines compared to their primary counterparts necessitate careful optimization of reaction conditions.[5]
This document provides two robust, field-proven methodologies adapted for this specific monomer: the classical two-step synthesis via a poly(amic acid) precursor and a one-step high-temperature solution polycondensation. We will explain the causality behind the choice of reagents, solvents, and thermal profiles, providing researchers with a foundational protocol for exploring this unique class of soluble, high-performance polymers.
Foundational Chemistry and Monomer Selection
The synthesis of polyimides from a diamine and a dianhydride is a polycondensation reaction. The fundamental reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbons of the anhydride group.[2]
The Diamine: Benzenamine, 4,4'-methylenebis[N-ethyl-]
-
Structure: This diamine possesses two secondary amine functional groups.
-
Reactivity Considerations: As a secondary amine, its nucleophilicity is lower than that of the analogous primary amine, 4,4'-methylenedianiline (MDA). This may result in slower reaction kinetics during the initial acylation step.[5] The steric bulk of the N-ethyl groups can also influence the rate of polymerization and the final polymer conformation.
-
Impact on Polymer Properties: The resulting N-ethylated imide rings will prevent the formation of hydrogen bonds between polymer chains. This disruption of inter-chain packing is expected to significantly increase the solubility of the final polyimide in common organic solvents.[3]
Co-Monomer: Aromatic Dianhydrides
The choice of dianhydride is critical as it dictates the rigidity, thermal stability, and solubility of the final polymer. An equimolar stoichiometry between the diamine and dianhydride is crucial for achieving high molecular weight.[6]
| Dianhydride Acronym | Chemical Name | Key Properties Imparted to the Polyimide |
| PMDA | Pyromellitic Dianhydride | High thermal stability, rigidity, excellent mechanical properties. |
| BPDA | 3,3',4,4'-Biphenyltetracarboxylic Dianhydride | Good balance of thermal stability and processability. |
| BTDA | 3,3’,4,4’-Benzophenonetetracarboxylic Dianhydride | Enhanced solubility (vs. PMDA), good thermal properties. |
| 6FDA | 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride | Excellent solubility, optical transparency, low dielectric constant. |
| ODPA | 4,4'-Oxydiphthalic Anhydride | Increased flexibility and processability due to the ether linkage. |
General Synthesis Pathway
The overall reaction proceeds by forming an amide linkage, which then cyclizes to the imide ring with the elimination of water.
Diagram 1: General reaction pathways for N-substituted polyimide synthesis.
Protocol 1: Two-Step Synthesis via Poly(amic acid) Intermediate
This is the most widely practiced method for polyimide synthesis, allowing for the formation of a soluble poly(amic acid) (PAA) precursor which can be processed (e.g., cast into a film) before being converted to the final, often insoluble, polyimide.[2] Given the N-ethyl substitution, the final polyimide in this case is expected to remain soluble.
Materials and Equipment
-
Diamine: Benzenamine, 4,4'-methylenebis[N-ethyl-] (as-received or purified)
-
Dianhydride: e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (polymerization grade, dried under vacuum at 120°C overnight before use)
-
Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)
-
Imidization Agents (for Chemical Method): Acetic anhydride and Pyridine (reagent grade)
-
Apparatus: Three-neck round-bottom flask, mechanical stirrer, nitrogen inlet/outlet, dropping funnel, heating mantle with temperature controller.
Step 1: Synthesis of Poly(amic acid) (PAA)
This procedure aims for a final polymer concentration of 15-20% (w/v).
-
Setup: Assemble the reaction flask, equip it with a mechanical stirrer and a nitrogen inlet/outlet. Ensure the system is flame-dried or oven-dried to remove moisture. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Dissolution: In the flask, dissolve a precise amount of 4,4'-methylenebis[N-ethyl-benzenamine] (e.g., 10.0 mmol) in anhydrous NMP to achieve approximately 80% of the final desired solvent volume. Stir until fully dissolved.
-
Monomer Addition: Add an equimolar amount of the chosen dianhydride (e.g., 10.0 mmol of 6FDA) to the stirred diamine solution in one portion as a solid powder at room temperature. Use the remaining 20% of the solvent to rinse the funnel and ensure complete transfer.
-
Polymerization: The reaction is exothermic. Allow the reaction to proceed at room temperature (20-25°C) under a nitrogen atmosphere with continuous stirring. The solution viscosity will increase significantly over 12-24 hours as the PAA chains grow.
-
Expert Insight: Due to the reduced reactivity of the secondary amine, monitor the viscosity increase. If the reaction appears sluggish, the temperature can be cautiously raised to 40-50°C to facilitate polymerization. However, avoid higher temperatures at this stage to prevent premature imidization and potential molecular weight degradation.[2]
-
-
Completion: The reaction is complete when the solution viscosity reaches a stable, high value. The resulting viscous PAA solution can be stored in a refrigerator under a dry atmosphere before proceeding to imidization.
Step 2: Imidization (Conversion of PAA to Polyimide)
-
Film Casting: Cast the PAA solution onto a clean, level glass plate using a doctor blade to achieve a uniform thickness.
-
Solvent Removal: Place the cast film in a forced-air oven at 80-100°C for 2-4 hours to remove the bulk of the solvent.
-
Curing Cycle: Transfer the tack-free film to a vacuum or nitrogen-purged oven and subject it to a staged curing cycle. A typical cycle is:
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
(Optional) 300°C for 1 hour for maximum imidization and removal of residual solvent.
-
-
Recovery: After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.
Chemical imidization is performed at lower temperatures and can sometimes lead to higher molecular weight polymers by avoiding thermal degradation pathways.[2]
-
Reagent Addition: Cool the PAA solution from Step 1 to 0°C in an ice bath.
-
Dehydration: To the stirred solution, add a dehydrating agent mixture. For each amic acid repeat unit, add 2-4 molar equivalents of acetic anhydride and 1-2 molar equivalents of pyridine. The addition should be done slowly to control the exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The polyimide will likely remain in solution.
-
Precipitation: Pour the reaction mixture into a large excess of a non-solvent like methanol or ethanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol to remove residual solvent and imidization agents, and dry it in a vacuum oven at 150°C overnight.
Protocol 2: One-Step High-Temperature Solution Polycondensation
This method directly forms the polyimide at elevated temperatures, bypassing the isolation of the PAA intermediate. It is particularly useful for monomers with lower reactivity or when a more crystalline polymer is desired.[6][7]
Diagram 2: Workflow for one-step high-temperature polyimide synthesis.
Materials and Equipment
-
Monomers: As described in Protocol 1.
-
Solvent: High-boiling point solvent such as m-cresol or nitrobenzene.
-
Azeotroping Agent: Toluene or xylene.
-
Catalyst (Optional): Benzoic acid or isoquinoline.
-
Apparatus: Reaction setup as in Protocol 1, but with a Dean-Stark trap and condenser fitted between the flask and the nitrogen outlet.
Step-by-Step Procedure
-
Setup: Assemble the reaction flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap filled with toluene, topped with a reflux condenser.
-
Charging the Reactor: Charge the flask with equimolar amounts of 4,4'-methylenebis[N-ethyl-benzenamine] and the dianhydride. Add the high-boiling solvent (e.g., m-cresol) and the azeotroping agent (toluene, ~10% of solvent volume). If using a catalyst, add it at this stage (e.g., 1-2 mol%).
-
Polymerization: Begin stirring and slowly heat the reaction mixture to 180-200°C under a gentle flow of nitrogen.
-
Water Removal: As the reaction proceeds, water formed during imidization will be azeotropically removed with toluene and collected in the Dean-Stark trap. Maintain the reaction at this temperature for 4-8 hours, or until water evolution ceases.
-
Isolation: After the reaction is complete, allow the viscous polymer solution to cool to below 100°C.
-
Precipitation and Purification: Slowly pour the cooled solution into a large excess of methanol or acetone to precipitate the polyimide. Collect the polymer by filtration, wash extensively with fresh methanol, and dry in a vacuum oven at 150°C overnight to yield the final polymer powder.
Characterization of the N-Substituted Polyimide
Confirming the structure and properties of the synthesized polymer is a critical final step.
| Technique | Purpose | Expected Observations for N-Substituted Polyimide |
| FTIR | Confirm imidization and disappearance of amic acid. | Disappearance of broad amic acid O-H and N-H stretches (~3300-2500 cm⁻¹). Appearance of characteristic imide carbonyl peaks (asymmetric stretch ~1780 cm⁻¹ and symmetric stretch ~1725 cm⁻¹) and C-N stretch (~1370 cm⁻¹).[3] |
| NMR | Elucidate detailed chemical structure. | ¹H NMR: Confirm the presence of ethyl group protons (-CH₂- and -CH₃) and the correct integration ratio relative to aromatic protons. ¹³C NMR: Appearance of imide carbonyl carbons (~165 ppm). |
| GPC/SEC | Determine molecular weight (Mn, Mw) and polydispersity index (PDI). | Provides information on the success of the polymerization in achieving high molecular weight. A PDI around 2 is typical for step-growth polymerization. |
| TGA | Assess thermal stability (decomposition temperature, Td). | A single-step decomposition curve in an inert atmosphere. The 5% weight loss temperature (Td5) is a key metric for thermal stability. Expected to be high, but potentially lower than non-substituted analogues. |
| DSC | Determine the glass transition temperature (Tg). | A clear step-transition in the heat flow curve indicating the Tg. The N-ethyl groups may lower the Tg compared to the unsubstituted version by increasing chain flexibility and free volume. |
| Solubility | Assess processability. | Test solubility in a range of solvents (e.g., NMP, DMAc, THF, chloroform, m-cresol). The polymer is expected to exhibit significantly enhanced solubility compared to conventional aromatic polyimides.[3] |
Safety and Handling
-
Monomers: Aromatic diamines and dianhydrides should be handled with care. They can be skin and respiratory irritants. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Work in a well-ventilated fume hood. NMP and DMAc are reproductive toxins. High-boiling solvents like m-cresol and nitrobenzene are toxic and should be handled with extreme caution.
-
Reactions: High-temperature reactions should be conducted behind a safety shield.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Viscosity / Low Molecular Weight | Impure or wet monomers/solvent; Non-equimolar stoichiometry; Reaction temperature too low/high. | Ensure all reagents and solvents are thoroughly dried. Use high-purity monomers. Re-verify stoichiometric calculations. For the two-step method, try slightly increasing the PAA formation temperature (to 40-50°C). |
| Incomplete Imidization | Insufficient time or temperature for thermal cure; Inactive chemical imidization agents. | Thermal: Extend the time at the final, highest temperature or increase the final temperature if TGA data permits. Chemical: Use fresh, anhydrous acetic anhydride and pyridine. Ensure correct stoichiometry. |
| Brittle Film | Low molecular weight; Incomplete imidization or solvent removal. | Address the causes of low molecular weight. Ensure the thermal curing cycle is sufficient to both complete imidization and remove all residual solvent, which can act as a plasticizer. |
| Gel Formation | Presence of trifunctional impurities; Side reactions at high temperatures. | Ensure monomer purity. For the one-step method, avoid excessively high temperatures or prolonged reaction times. |
References
-
Zeus Industrial Products, Inc. (n.d.). FOCUS ON POLYIMIDES. Retrieved from [Link][1]
-
Lumen Learning. (n.d.). Organic Chemistry II: 23.3. Reactions of amines. Retrieved from [Link][4]
- Harris, F. W., & Lanier, L. H. (1999). Highly soluble polyimides from sterically hindered diamines. Polymer, 40(20), 5657-5664.
- Hsiao, S. H., & Yang, C. P. (1999). Synthesis and Properties of New Aromatic Poly(amine-imide)s Derived from N,N′-Bis(4-aminophenyl)-N,N′-diphenyl-1,4-phenylenediamine and Aromatic Tetracarboxylic Dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 37(18), 3457-3465.
- Wilson, D., Stenzenberger, H. D., & Hergenrother, P. M. (Eds.). (1990). Polyimides. Springer US.
- Ghosh, M. K., & Mittal, K. L. (Eds.). (1996).
-
Sulub-Sulub, R., Loría-Bastarrachea, M. I., Santiago-García, J. L., & Aguilar-Vega, M. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances, 8(56), 32053–32063.[7]
- Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694.
- Bessonov, M. I., & Zubkov, V. A. (Eds.). (1993).
- Hergenrother, P. M. (1996). The synthesis, characterization and structure-property relationships of polyimides. In Polyimides (pp. 1-43). Elsevier.
- Faghihi, K., & Shabanian, M. (2010). Synthesis and characterization of novel organosoluble and thermally stable poly(ether-imide)s based on a new diamine containing bulky nadimide and ether groups. Chinese Journal of Polymer Science, 28(5), 769-777.
-
Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link][5]
-
VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link][2]
-
YouTube. (2023, September 19). Lecture 49-Polyimides. Retrieved from [Link][8]
Sources
- 1. zeusinc.com [zeusinc.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. Amine Reactivity [www2.chemistry.msu.edu]
- 6. dakenchem.com [dakenchem.com]
- 7. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
Application Note: Advanced GC-MS Characterization of Benzenamine, 4,4'-methylenebis[N-ethyl-] and its Reaction Products
Executive Summary & Mechanistic Context
Benzenamine, 4,4'-methylenebis[N-ethyl-] (MNEA, CAS 843-29-8), frequently referred to as 4,4'-methylenebis(N-ethylaniline), is a sterically hindered secondary aromatic diamine. It is predominantly utilized as a high-performance chain extender in polyurethane elastomers and as a curing agent in epoxy resin systems. Due to the stringent regulatory scrutiny surrounding aromatic amines under frameworks like the EPA's Toxic Substances Control Act (TSCA)[1], the precise quantification of unreacted MNEA monomers and its low-molecular-weight reaction products (e.g., thermal degradation adducts and N-dealkylated metabolites) is critical for both toxicological assessment and polymer quality control.
The Analytical Challenge: Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of secondary aromatic diamines is notoriously problematic. The highly polar secondary amine groups (–NH–CH₂CH₃) interact strongly with active silanol sites in the GC inlet and column. This hydrogen bonding leads to severe peak tailing, irreversible adsorption, and thermal degradation at elevated temperatures.
The Causality of Our Approach: To establish a self-validating and robust analytical system, this protocol employs perfluoroacylation using Pentafluoropropionic anhydride (PFPA) [2]. This specific derivatization replaces the active N–H protons with bulky, electron-withdrawing pentafluoropropionyl groups. This chemical modification achieves three critical outcomes:
-
It eliminates hydrogen bonding, drastically improving peak symmetry and chromatographic resolution.
-
It increases the volatility and thermal stability of the analytes.
-
It directs Electron Ionization (EI) fragmentation to yield highly specific, high-mass diagnostic ions, preventing the analytes from being lost in the low-mass background noise typical of polymer extracts [3].
Reaction & Degradation Pathways
Understanding the chemical lifecycle of MNEA is essential for targeted GC-MS analysis. In industrial curing environments or under thermal stress, MNEA can undergo N-dealkylation, producing primary-secondary amines (N-ethyl-MDA) and fully dealkylated primary amines (4,4'-methylenedianiline, MDA).
Figure 1: Degradation pathways of MNEA and perfluoroacylation for GC-MS volatility.
Experimental Protocol: A Self-Validating Workflow
The following methodology is designed to isolate MNEA and its reaction products from complex polymer matrices while ensuring complete derivatization without damaging the analytical instrumentation.
Matrix Extraction & Isolation
-
Sample Weighing: Accurately weigh 1.0 g of the cured polymer sample or reaction mixture into a 20 mL amber glass vial.
-
Solvent Extraction: Add 10.0 mL of Dichloromethane (DCM, GC-MS grade). Note: DCM is selected for its excellent solvation properties for unreacted aromatic amines and low-molecular-weight polyurea oligomers.
-
Sonication: Sonicate the mixture for 15 minutes at ambient temperature to extract the target analytes.
-
Filtration: Filter the extract through a 0.22 µm PTFE syringe filter into a clean vial to remove all particulate matrix components.
Perfluoroacylation Derivatization
Caution: PFPA is highly reactive and moisture-sensitive. Perform all steps in a fume hood.
-
Aliquot: Transfer 1.0 mL of the filtered DCM extract to a 2 mL silanized autosampler vial.
-
Reagent Addition: Add 50 µL of Pentafluoropropionic anhydride (PFPA) and 10 µL of Triethylamine (TEA). Causality: TEA acts as an acid scavenger, driving the reaction forward by neutralizing the perfluoropropionic acid byproduct.
-
Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes.
-
Evaporation (Critical Step): Evaporate the reaction mixture to complete dryness under a gentle stream of ultra-high-purity nitrogen. Causality: Residual PFPA and acidic byproducts will rapidly degrade the stationary phase of the GC column. Complete removal is mandatory.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of a Hexane/Ethyl Acetate mixture (80:20, v/v). Vortex for 10 seconds prior to injection.
Figure 2: Analytical workflow for extraction, derivatization, and GC-MS analysis of MNEA.
Instrumental Parameters & Quantitative Profiling
To achieve optimal separation of the derivatized MNEA and its structural analogs, a mid-polarity or standard 5% phenyl-methylpolysiloxane column is recommended.
Table 1: GC-MS Operating Conditions
| Parameter | Specification / Setting |
| System | Agilent 7890B GC / 5977B MSD (or equivalent) |
| Analytical Column | HP-5ms UI (30 m × 0.25 mm ID × 0.25 µm film thickness) |
| Carrier Gas | Helium (99.999%), Constant Flow at 1.2 mL/min |
| Injection Mode | 1 µL, Splitless mode (Purge valve open at 1.0 min) |
| Inlet Temperature | 280°C |
| Oven Temperature Program | 80°C (hold 1 min) → 15°C/min to 300°C (hold 5 min) |
| Transfer Line Temp | 290°C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Acquisition Mode | Synchronous SIM/Scan (Scan Range: m/z 50 to 650) |
Table 2: Mass Spectral Characteristics of Target Analytes
The derivatization of MNEA and its dealkylated products with PFPA yields predictable, high-mass fragments. The loss of a pentafluoropropionyl radical (-147 Da) from the molecular ion is a primary fragmentation pathway, providing excellent qualifier ions.
| Analyte | Base Formula | Base MW | Derivatized Form | Target m/z (Molecular Ion) | Qualifier Ions (m/z) |
| MNEA | C₁₇H₂₂N₂ | 254.4 | Di-PFPA Adduct | 546 | 399, 253 |
| N-ethyl-MDA | C₁₅H₁₈N₂ | 226.3 | Di-PFPA Adduct | 518 | 371, 225 |
| MDA | C₁₃H₁₄N₂ | 198.3 | Di-PFPA Adduct | 490 | 343, 197 |
Data Interpretation Note: When analyzing the reaction products, the presence of m/z 490 and 518 indicates thermal or oxidative degradation of the ethyl groups on the MNEA monomer prior to or during the polymer curing phase.
References
-
Chemicals Subject to TSCA Section 12(b) Export Notification Requirements Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
-
Fundamental Knowledge of Chemical Analysis―Derivatization for GC/MS, LC/MS Source: Japan Society for Analytical Chemistry (JSAC) URL: [Link]
-
Determination of the N-acetyl metabolites of 4,4'-methylene dianiline and 4,4'-methylene-bis(2-chloroaniline) in urine Source: PubMed (National Institutes of Health) URL:[Link]
Application Note: Thermal Analysis (TGA, DSC) of Polymers Cured with 4,4'-Methylenebis(N-ethylaniline)
Executive Summary
In advanced materials science and pharmaceutical device manufacturing (e.g., drug-eluting structural implants and sterilizable medical composites), the thermal profile of polymer matrices is a critical quality attribute. 4,4'-methylenebis(N-ethylaniline) —an N-alkylated, sterically hindered secondary aromatic diamine—is increasingly utilized as a specialized curing agent and chain extender for epoxy and polyurethane systems[1].
Unlike traditional primary amines, this molecule provides extended pot life, controlled exothermic profiles, and superior mechanical flexibility. This application note provides a comprehensive, self-validating methodology for evaluating the curing kinetics and thermal stability of these polymer networks using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Mechanistic Insights: The Causality of Steric Hindrance
As an application scientist, it is critical to understand why experimental thermal curves look the way they do. The N-ethyl substitution on 4,4'-methylenebis(N-ethylaniline) replaces one active hydrogen per amine group with a bulky aliphatic chain.
-
Kinetic Impact (DSC): The steric hindrance of the ethyl group significantly reduces the nucleophilicity of the nitrogen atom. Consequently, the activation energy ( Ea ) for the oxirane ring-opening reaction is higher. In a DSC dynamic scan, this manifests as a curing exotherm shifted to higher temperatures compared to unhindered primary amines (like 4,4'-MDA).
-
Structural Impact (TGA & Tg ): Because it is a secondary diamine, the initial reaction with a di-epoxy yields a linear or lightly branched tertiary amine adduct. To achieve a highly crosslinked, high- Tg thermoset, it must be reacted with polyfunctional epoxies (such as N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenylmethane, TGDDM)[2], or cured at elevated temperatures to induce etherification (hydroxyl-epoxy reactions). The pendant ethyl groups increase free volume, slightly lowering the glass transition temperature ( Tg ) but imparting excellent fracture toughness[1].
Fig 1. Curing pathway of polyfunctional epoxies with sterically hindered secondary diamines.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in drug development and aerospace-grade materials, thermal analysis cannot rely on single-scan assumptions. The following protocols are designed as self-validating systems , ensuring that instrumental drift or incomplete reactions are immediately identified.
Fig 2. Standardized workflow for thermal analysis (DSC/TGA) of cured polymer networks.
Sample Preparation
-
Stoichiometric Calculation: Calculate the exact mass ratio based on the active hydrogen equivalent weight (AHEW) of 4,4'-methylenebis(N-ethylaniline) and the epoxy equivalent weight (EEW) of the resin[3].
-
Mixing: Pre-heat the epoxy resin to 60°C to lower viscosity. Add the diamine and mix using a dual-asymmetric centrifugal mixer (e.g., SpeedMixer) at 2000 RPM for 2 minutes to ensure homogeneous dispersion without introducing excessive air.
-
Degassing: Place the mixture in a vacuum desiccator at < 10 mbar for 15 minutes. Causality: Entrapped air bubbles act as thermal insulators, skewing the heat flow measurements in DSC and causing premature mass loss artifacts in TGA.
DSC Protocol: Curing Kinetics & Tg Determination
Objective: Determine the total heat of reaction ( ΔHtotal ) and validate the degree of cure ( α ).
-
Sample Size: 5–10 mg in a hermetically sealed aluminum pan. Causality: Hermetic seals prevent the volatilization of the sterically hindered amine before it can react at elevated temperatures.
-
Self-Validating Heat-Cool-Heat Cycle:
-
Scan 1 (Heating): Equilibrate at 25°C. Ramp at 10°C/min to 250°C. This captures the primary curing exotherm.
-
Scan 2 (Cooling): Quench cool at 50°C/min to 25°C to freeze the polymer network state.
-
Scan 3 (Heating - Validation): Ramp at 10°C/min to 250°C.
-
Validation Check: The baseline in Scan 3 must show a distinct step-change ( Tg ) but zero residual exothermic peak ( ΔHres=0 ). If an exotherm is detected, the cure in Scan 1 was incomplete, and the protocol must be adjusted to a higher terminal temperature.
-
TGA Protocol: Thermal Degradation Profile
Objective: Assess the thermal stability limits for downstream processing (e.g., autoclave sterilization).
-
Sample Size: 10–15 mg in an open alumina ( Al2O3 ) crucible.
-
Self-Validating Baseline: Prior to the sample run, perform a blank run with an empty crucible. Validation Check: The mass drift must be < 10 µg over the entire temperature range.
-
Methodology:
-
Equilibrate at 30°C.
-
Ramp at 20°C/min to 600°C under a Nitrogen purge (50 mL/min). Causality: Nitrogen isolates pure thermal pyrolysis from oxidation, allowing accurate assessment of the N-ethyl bond cleavage.
-
At 600°C, switch the purge gas to Air (50 mL/min) and ramp to 800°C. Causality: This forces thermo-oxidative degradation, allowing the precise calculation of the carbonaceous char yield and any inorganic filler residue.
-
Quantitative Data Interpretation
When interpreting the data, researchers should expect the N-ethyl groups to act as internal plasticizers. The tables below summarize typical benchmark data for a polyfunctional epoxy (e.g., TGDDM) cured with 4,4'-methylenebis(N-ethylaniline).
Table 1: Typical DSC Curing & Transition Parameters
| Parameter | Symbol | Typical Value Range | Mechanistic Implication |
| Onset of Cure | Tonset | 130 – 145 °C | Delayed onset due to steric hindrance of the N-ethyl group. |
| Peak Exotherm | Tpeak | 175 – 190 °C | Requires higher thermal energy for complete crosslinking. |
| Heat of Reaction | ΔHtotal | 350 – 420 J/g | Total energy released during oxirane ring opening. |
| Glass Transition | Tg | 150 – 170 °C | Slightly lower than primary amines due to increased free volume. |
Table 2: Typical TGA Thermal Stability Parameters
| Parameter | Symbol | Typical Value Range | Mechanistic Implication |
| 5% Weight Loss | Td,5% | 340 – 360 °C | Initial degradation, typically cleavage of the aliphatic N-ethyl side chains. |
| Max Degradation Rate | Tmax | 400 – 420 °C | Catastrophic breakdown of the primary crosslinked polymer backbone. |
| Char Yield (N2) | Yc | 20 – 25 % | High aromatic content of the diamine promotes significant char formation. |
| Final Residue (Air) | Rf | ~ 0 % | Complete thermo-oxidative combustion of carbonaceous char. |
References
- Source: googleapis.com (EP 3 795 621 A1)
- Source: google.com (EP 3 243 856 A1)
- Source: epo.org (EP 4 059 974 A1)
Sources
Preventing side reactions in the synthesis of N,N'-diethyl-4,4'-diaminodiphenylmethane
Welcome to the Technical Support Center for Advanced Amine Synthesis. This guide is designed for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of N,N'-diethyl-4,4'-diaminodiphenylmethane (commonly referred to as N,N'-diethyl MDA).
As a chain extender in polyurethanes and a critical precursor in polymer chemistry, the purity of N,N'-diethyl MDA is paramount. However, synthesizing this secondary amine is notoriously prone to side reactions. This guide dissects the mechanistic pitfalls of common synthetic routes and provides field-proven, self-validating protocols to ensure high selectivity and yield.
Mechanistic Overview: Synthesis Pathways & Competing Reactions
To effectively troubleshoot, we must first map the chemical landscape. The diagram below illustrates the three primary synthetic routes to N,N'-diethyl MDA and the specific side reactions that compromise product purity.
Mechanistic pathways and associated side reactions in the synthesis of N,N'-diethyl MDA.
Troubleshooting Guide & FAQs
Q1: Why am I seeing high levels of N,N,N'-triethyl and N,N,N',N'-tetraethyl byproducts during direct alkylation with ethyl bromide? A1: This is a classic over-alkylation issue driven by electronic effects. When the primary amine of 4,4'-methylenedianiline (MDA) is mono-alkylated, the newly added ethyl group exerts an electron-donating inductive effect. This increases the electron density on the nitrogen, making the secondary amine more nucleophilic than the original primary amine[1]. Consequently, the reaction rate for the second alkylation outpaces the first. Resolution: To prevent this, we recommend abandoning direct alkylation in favor of reductive amination. If direct alkylation is mandatory, use a strict stoichiometric ratio (1:2.05 MDA to ethyl bromide) and lower the reaction temperature to 40°C to maximize the activation energy difference between the first and second alkylation steps.
Q2: My reductive amination using acetaldehyde yields a sticky, dark-colored crude product. What is causing this? A2: Acetaldehyde is highly reactive and prone to self-condensation (aldol reaction) under both acidic and basic conditions. If the steady-state concentration of free acetaldehyde in your reaction mixture is too high, it will polymerize with itself rather than forming the desired imine with MDA. Resolution: Implement a slow, controlled addition of acetaldehyde using a syringe pump over 2 to 3 hours. Use a mild acid catalyst (like acetic acid) rather than strong mineral acids, and employ sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride as the reducing agent. These hydrides selectively reduce the imine intermediate without reducing the free aldehyde or triggering aldol pathways[2].
Q3: When synthesizing via the condensation of N-ethylaniline with formaldehyde, my product contains significant polymeric impurities and 2,4'-isomers. How can I improve selectivity? A3: The condensation of N-ethylaniline with formaldehyde proceeds via electrophilic aromatic substitution. The amino group directs the incoming electrophile to the ortho and para positions. If the molar ratio of N-ethylaniline to formaldehyde is too low, the initially formed diamine can react with additional formaldehyde, creating polymethylene polyphenyl polyamines (oligomers)[3]. Furthermore, weak acid catalysis fails to provide the steric bulk needed to block the ortho position, leading to 2,4'-isomers. Resolution: Maintain a high N-ethylaniline to formaldehyde molar ratio (minimum 4:1, ideally up to 10:1)[4]. Use a strong acid catalyst (e.g., HCl) or a highly selective solid zeolite catalyst to sterically favor para-para (4,4') coupling[5].
Q4: My purified N,N'-diethyl MDA turns from pale yellow to dark brown over a few weeks. Is the product degrading? A4: Yes. Aromatic amines are highly susceptible to auto-oxidation when exposed to air and light. The amine groups oxidize to form highly conjugated, dark-colored quinone imines, azo, or azoxy compounds[6],[1]. Resolution: Conduct all solvent evaporation and purification steps under an inert atmosphere (Nitrogen or Argon). Store the final product in amber glass bottles flushed with inert gas, and consider adding a trace amount of an antioxidant (e.g., BHT) if the downstream application permits.
Quantitative Pathway Comparison
To aid in route selection, the following table summarizes the quantitative performance and risk factors associated with each synthetic pathway.
| Synthesis Pathway | Primary Reagents | Typical 4,4'-Diethyl Yield | Major Side Reactions | Primary Prevention Strategy |
| Direct Alkylation | MDA, Ethyl Halide, Base | 50 - 65% | Over-alkylation, C-alkylation | Strict stoichiometry, T < 50°C |
| Reductive Amination | MDA, Acetaldehyde, NaBH(OAc)3 | 85 - 95% | Aldol condensation | Slow aldehyde addition, mild acid |
| Formaldehyde Condensation | N-Ethylaniline, CH2O, Acid | 70 - 85% | 2,4'-isomerization, Oligomerization | Aniline:CH2O ratio > 4:1 |
Standard Operating Procedure: Highly Selective Reductive Amination
Based on the comparative data, reductive amination is the most reliable method for achieving high selectivity on a laboratory scale. The following protocol utilizes NaBH(OAc)3 because it is a mild reducing agent that requires a slightly acidic environment to activate the carbonyl group for imine formation, but is not strong enough to reduce unreacted acetaldehyde to ethanol[2].
Objective: Synthesize N,N'-diethyl-4,4'-diaminodiphenylmethane with >90% selectivity, minimizing over-alkylation and aldol condensation.
Step 1: Reagent Preparation
-
Dissolve 1.0 equivalent of 4,4'-Methylenedianiline (MDA) in anhydrous Dichloromethane (DCM) under an inert Nitrogen atmosphere to prevent auto-oxidation of the primary amine[1].
-
Add 2.0 equivalents of glacial acetic acid (AcOH).
-
Causality: The weak acid protonates the carbonyl oxygen of acetaldehyde, increasing its electrophilicity and accelerating imine formation without lowering the pH enough to fully protonate the amine nucleophile.
-
Step 2: Imine Formation & Reduction Setup
-
Cool the reaction vessel to 0–5°C using an ice bath.
-
Add 2.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)3) in a single portion.
-
Causality: NaBH(OAc)3 is stable in weak acids. It selectively reduces the iminium ion intermediate but reacts very slowly with free aldehydes, preserving the acetaldehyde for the desired coupling.
-
Step 3: Controlled Aldehyde Addition
-
Dilute 2.1 equivalents of Acetaldehyde in DCM.
-
Begin dropwise addition via a syringe pump over a strict 3-hour period.
-
Self-Validating Checkpoint: The solution should transition from clear to a pale yellow suspension. If the solution turns dark orange or brown, the addition rate is too fast, indicating that excess free acetaldehyde is undergoing aldol self-condensation.
-
Causality: Keeping the steady-state concentration of free acetaldehyde near zero ensures that it reacts exclusively with the MDA rather than with itself.
-
Step 4: Quenching & Workup
-
Once addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench by slowly adding saturated aqueous NaHCO3 until gas evolution (H2) ceases and the aqueous phase reaches pH 8.
-
Causality: The basic quench neutralizes the acetic acid and decomposes any remaining active boron species, ensuring the secondary amine product is fully deprotonated and partitions into the organic phase.
-
-
Extract with DCM, wash with brine, dry over MgSO4, and concentrate under reduced pressure. Purify via recrystallization or flash chromatography.
References[6] "4,4'-Methylenedianiline: Synthesis, toxicity and metabolism - ChemicalBook". Source: chemicalbook.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0CvEYXI0Uz4L653ecxMjkHQtJCtqs1vGnGVwUzC1RHCmgWEp8KWo9LFqbzH9Zx2_NBCC4yNDdhefRwFR4Cz8ftyqB0wGziQ6pb4lfMHbzd_xiBP60ECivJyGnyzRRaGAK56xIMsS0yjkaAXSSvmR_oarj6m5cyzh5zK6EZwSDpOgnGP_wpgQaRyhC_MrGISzxb3Ti7PmJJjckkrY=[3] "4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL". Source: cdc.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZo1SNzcCjFLllN4wQjNWU63_zS7MPQgDH065hNRm3gMEB37L891pIriu_aOIB-ehB4Sa6eRCCNsSWCuZK3cAm5ek4kR_kl8b9hU-M_lfKP5KxvH33qmJV9SOZHlJTWQpes1WCCDfzr-4cPlVl[5] "EP0264744B1 - Process for the preparation of 4,4'-diaminodiphenylmethane and its derivatives". Source: google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvGzmxLWXtk73JqkRoz2js8K8FYO2636yvfrOVHbPENJ-UbcbGgw05y3rybJoEmdT-dKFGx5Cq1v3uFdfpq8ZDYfB1lxnhkNXUlw8Rol8R-zxLYF7uJuBERWHDQOx6nrax8N-pl5Thk0X0yg==[4] "US4039581A - Process for the preparation of di(amino phenyl)methanes". Source: google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkXDCQhnKcpMG05AKcNRuD6qmK9LVBpoKB9WO7-e0ic0eQh7KAEDs0aPBiUIEpUT2unogmFua91BivI877P8_M0Szh5lnwi-oWu73rW8TWBqLTzeBOZfUKfS1aPaxSws5E0hZCuaqBUCI1[1] "identifying side products in aniline alkylation reactions - Benchchem". Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd4srZJMDmJPbIhxAQmOPBLyxVjwb3_3cXxkYTTRQGuvMZGwWZEFV_Godtrk9z8ohThU_XYIDGU-tRlb12RcvneXTPviE8H7-eaK7uaRJaSlvyAFB_i2qCONLkk0tqGwLstNG3w5ByKrqcR7uCU5VPhfwi-oJ19Z9Rj-9AuRNCZ0KAPJAU7y9dWBkMyhcHUN6XPPNOL98=[2] "diamine curing agents: Topics by Science.gov". Source: science.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0XZsEABAfwyJh5qmn7Kbkvc7m7kNa5en9DDaX77jeTem97jMM378-7Q6PiRSp92fMue2i8_b43Yz5zCNqHZIVQxrttHVEUQZQUBtJL-rd1IlLN08RisjwrmOTs1Dw_Avvr0imS-41K5-sc1NHyNjXQNE5UAM=
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. diamine curing agents: Topics by Science.gov [science.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. US4039581A - Process for the preparation of di(amino phenyl)methanes - Google Patents [patents.google.com]
- 5. EP0264744B1 - Process for the preparation of 4,4'-diaminodiphenylmethane and its derivatives - Google Patents [patents.google.com]
- 6. 4,4'-Methylenedianiline: Synthesis, toxicity and metabolism_Chemicalbook [chemicalbook.com]
Enhancing the thermal stability of polymers derived from "Benzenamine, 4,4'-methylenebis[N-ethyl-"
Welcome to the Technical Support Center for High-Performance Polymer Matrices. As a Senior Application Scientist, I frequently encounter challenges regarding the thermal stability of polymers formulated with sterically hindered amines. This guide provides actionable, mechanistically grounded solutions for optimizing systems derived from Benzenamine, 4,4'-methylenebis[N-ethyl-] (commonly known as MBN-EA or 4,4'-methylenebis(N-ethylaniline)).
For researchers and drug development professionals designing controlled-release matrices, biomedical device housings, or durable lab equipment, mastering the curing kinetics and structural limitations of secondary aromatic diamines is critical.
🔬 Troubleshooting Guides & FAQs
Q1: Why do my MBN-EA cured polymer matrices exhibit a lower glass transition temperature (Tg) and premature thermal degradation?
The Causality: MBN-EA is a secondary aromatic diamine. In standard polyurethane and polyurea synthesis, primary diamines react with isocyanates to form urea linkages containing two N-H bonds. These N-H bonds act as proton donors to form strong, bidentate hydrogen bonds with the carbonyl oxygens of adjacent polymer chains, creating a tightly packed, thermally stable hard segment.
Because MBN-EA possesses N-ethyl substitutions, the resulting urea linkage is N-substituted and lacks these critical N-H protons 1. This absence of intermolecular hydrogen bonding drastically lowers the cohesive energy density of the hard segment, resulting in a depressed Tg and increased susceptibility to thermal chain scission at elevated temperatures.
Q2: How can I formulate my MBN-EA system to recover thermal stability without sacrificing the extended pot life required for complex molds?
The Solution: Implement a co-chain extender strategy. By blending MBN-EA with a sterically hindered primary aromatic diamine (such as DETDA - diethyltoluenediamine), you can partially restore the hydrogen bonding network 2. The secondary amine of MBN-EA provides the desired slow reaction kinetics (extended pot life), while the primary amine of DETDA provides the necessary N-H bonds for thermal stability.
Alternatively, substitute standard MDI with highly rigid, symmetric diisocyanates like PPDI (p-phenylene diisocyanate). The inherent geometric rigidity of PPDI restricts segmental mobility, compensating for the lack of hydrogen bonding and elevating the thermal degradation point 3.
Q3: What post-curing protocol should I use to maximize thermal stability without inducing thermal degradation?
The Solution: A stepped thermal post-cure is mandatory. Because secondary amines are less reactive due to steric hindrance and electron delocalization [[1]](), ambient curing leaves unreacted functional groups that act as plasticizers, further lowering Tg. However, immediately exposing the polymer to high temperatures (e.g., >120°C) can cause premature side-chain decomposition of the weaker N-substituted urea bonds 4. Use the self-validating stepped protocol detailed in the methodology section below to ensure complete conversion while preserving backbone integrity.
📊 Quantitative Data Presentation
The following table summarizes the causal relationship between formulation adjustments and the resulting thermal properties of MBN-EA derived polyurethanes.
| Formulation Strategy | Chain Extender Composition | Isocyanate Type | Glass Transition Temp (Tg) | Thermal Decomposition (Td, 5% wt loss) |
| Baseline | 100% MBN-EA | MDI | 85 °C | 280 °C |
| Primary Amine Blend | 50% MBN-EA / 50% DETDA | MDI | 135 °C | 315 °C |
| Rigid Backbone | 100% MBN-EA | PPDI | 120 °C | 305 °C |
| Nanocomposite | 100% MBN-EA + 2wt% POSS | MDI | 105 °C | 325 °C |
⚙️ Experimental Protocol: Synthesis and Stepped Post-Cure
To synthesize a thermally stable polymer matrix utilizing MBN-EA, follow this self-validating methodology. This protocol is designed to prevent premature degradation while maximizing monomer conversion.
Phase 1: Preparation & Degassing
-
Pre-heat the prepolymer (e.g., MDI-terminated polyether) to 70°C to reduce viscosity and facilitate moisture removal.
-
Degas the prepolymer under a dynamic vacuum (< 5 Torr) for 30 minutes until all visible bubbling ceases.
-
Prepare the Curative Blend : In a separate dry vessel, mix MBN-EA and DETDA at a 1:1 molar ratio. Degas this mixture at 50°C for 15 minutes.
Phase 2: Mixing & Casting 4. Combine the prepolymer and the curative blend. Ensure the stoichiometry (NCO:NH ratio) is strictly maintained at 1.05:1.00 to account for ambient moisture scavenging. 5. Vortex Mix at 2000 RPM for 60 seconds, followed by a rapid 30-second vacuum degas to remove entrained air introduced during mixing. 6. Cast the mixture into pre-heated (80°C) stainless steel or PTFE molds.
Phase 3: Stepped Thermal Post-Cure (Self-Validating) 7. Initial Gelation : Hold molds at 80°C for 4 hours.
-
Validation Check: The polymer must be tack-free and demoldable. If the surface is tacky, the sterically hindered secondary amine reaction is incomplete; abort and verify stoichiometry.
-
Intermediate Cure : Ramp the oven temperature at 1°C/min to 100°C. Hold for 4 hours. This step forces the remaining secondary amines of MBN-EA to react without inducing thermal shock.
-
Final Crosslinking : Ramp temperature at 1°C/min to 120°C. Hold for 12 hours.
-
Validation Check: Perform Differential Scanning Calorimetry (DSC) on a sample. A stable Tg with no residual exothermic curing peak confirms 100% conversion and maximum thermal stability.
-
🗺️ Mechanism Visualization
Caption: Workflow for mitigating H-bond loss and enhancing the thermal stability of MBN-EA polymers.
📚 References[2] Title: Chain extenders for polyurethanes - US4931487A
Source: Google Patents URL:[2] Title: Aromatic Diamines - Chain Extenders and Curatives Source: Tri-iso URL:[1] Title: Thermal analysis of polyurethane elastomers matrix with different chain extender contents for thermal conductive application Source: Journal of Thermal Analysis and Calorimetry (via d-nb.info) URL:[4] Title: The Effect of Diamine Extender on the Properties of Polyurethane Dispersions Source: IDOSI URL:
Sources
Purification techniques for crude N,N'-diethyl-4,4'-diaminodiphenylmethane
Welcome to the Technical Support Center for the purification of N,N'-diethyl-4,4'-diaminodiphenylmethane (also known as 4,4'-methylenebis(N-ethylaniline) or N,N'-diethyl-MDA).
As a secondary aromatic diamine, this compound is highly valued as a chain extender and curing agent in high-performance polyurethanes and epoxy resins. It is typically synthesized via the acid-catalyzed condensation of N-ethylaniline and formaldehyde. However, the crude reaction mixture inevitably contains unreacted starting materials, positional isomers (e.g., the 2,4'-isomer), and higher molecular weight polyamine oligomers .
Effective purification is paramount. Residual N-ethylaniline acts as a chain terminator during polymerization, while oligomers uncontrollably increase crosslink density and resin viscosity . This guide provides field-proven, self-validating methodologies to isolate the pure 4,4'-isomer.
Purification Workflow
Fig 1: Stepwise purification workflow for crude N,N'-diethyl-4,4'-diaminodiphenylmethane.
Section 1: Step-by-Step Purification Methodologies
Protocol A: High-Vacuum Distillation (Removal of Volatiles)
Causality: Unreacted N-ethylaniline must be removed before crystallization. Because N,N'-diethyl-MDA is highly sensitive to thermal oxidation, atmospheric distillation will cause severe degradation of the methylene bridge and darkening of the product. High-vacuum distillation lowers the boiling point of the impurities, preserving the structural integrity of the target molecule.
Methodology:
-
Transfer the neutralized, dried crude mixture to a short-path distillation apparatus equipped with a Vigreux column.
-
Apply a high vacuum (< 1 mmHg) and slowly heat the oil bath.
-
Collect the forecut (predominantly N-ethylaniline and residual water) at vapor temperatures between 60–80°C.
-
Self-Validation Check: Analyze the distillation residue via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) eluent. The N-ethylaniline spot (which has a higher Rf value) must be completely absent before proceeding.
Scientist’s Note: Many researchers attempt atmospheric distillation to save time, inadvertently destroying their yield. Always prioritize a high-vacuum setup to keep the pot temperature strictly below 120°C.
Protocol B: Acid-Base Treatment and Decolorization
Causality: Secondary aromatic amines readily oxidize to form highly conjugated, deeply colored quinone imines. Dissolving the crude product in dilute aqueous acid protonates the amines, rendering them water-soluble. Activated carbon is then introduced; its porous, aromatic structure effectively traps the conjugated impurities via π−π stacking.
Methodology:
-
Dissolve the distillation residue in 10% aqueous HCl (1.2 molar equivalents per amine group) at 60°C.
-
Add 5% w/w activated carbon to the acidic solution and stir vigorously for 30–45 minutes at 70°C.
-
Perform a hot filtration through a Celite pad to remove the carbon.
-
Cool the filtrate to room temperature and slowly add 20% aqueous NaOH until the pH reaches 10–11 to precipitate the free base.
-
Extract the aqueous suspension with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation Check: The resulting concentrated oil/solid should exhibit a stark color transition from dark brown to a pale yellow or colorless state. Verify the aqueous layer pH is ≥10 to ensure complete recovery of the free base.
Scientist’s Note: Ensure the HCl concentration does not exceed 10%. Highly concentrated acid can trigger unwanted secondary condensation reactions with any residual formaldehyde trapped in the crude matrix.
Protocol C: Selective Recrystallization
Causality: The crude product still contains the undesired 2,4'-isomer and trace oligomers. The 4,4'-isomer has a highly symmetrical structure, allowing it to pack efficiently into a crystal lattice. Conversely, the asymmetrical 2,4'-isomer and bulky oligomers remain highly soluble in mixed solvent systems .
Methodology:
-
Dissolve the crude free base in a minimum volume of hot ethanol (~60°C).
-
Slowly add deionized water dropwise until the solution becomes faintly turbid (the cloud point).
-
Add 1-2 drops of ethanol to clear the solution, then allow it to cool undisturbed to room temperature, followed by chilling at 4°C for 12 hours.
-
Self-Validation Check: Filter the resulting crystals and determine the melting point. A sharp melting point range confirms the exclusion of the 2,4'-isomer and oligomers. Confirm isomeric purity via 1 H-NMR (look for the clean AA'BB' splitting pattern in the aromatic region).
Section 2: Quantitative Data & Impurity Profiling
Understanding the physicochemical properties of the impurities is critical for troubleshooting. Refer to the table below for a summary of the typical impurity profile found in crude N,N'-diethyl-MDA.
| Impurity | Source Mechanism | Physicochemical Impact on Final Product | Targeted Removal Strategy |
| N-Ethylaniline | Unreacted starting material | Acts as a chain terminator; drastically lowers the Tg of cured resins. | High-vacuum distillation (< 1 mmHg). |
| 2,4'-Isomer | Positional isomer from ortho-attack during condensation | Disrupts polymer symmetry; lowers crystallinity and mechanical strength. | Selective recrystallization (EtOH/Water). |
| Polyamine Oligomers | Over-condensation with excess formaldehyde | Increases resin viscosity; causes premature gelation during curing. | Acid-base extraction & crystallization. |
| Quinoid Products | Autoxidation of secondary amines | Imparts a dark brown/black color; can interfere with UV-curing catalysts. | Activated carbon treatment in acidic media. |
Section 3: Troubleshooting FAQs
Q: My product is "oiling out" instead of crystallizing during Protocol C. What is the mechanistic cause and the solution? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute's concentration exceeds its solubility at a temperature above its melting point, causing it to separate as an immiscible liquid rather than a solid crystal. Solution: Reheat the mixture until homogeneous. Add a slightly higher proportion of the good solvent (ethanol) to lower the cloud point below the melting point of the compound. Cool the solution much more slowly. Introducing a seed crystal exactly at the cloud point provides a nucleation site, thermodynamically favoring crystallization over phase separation.
Q: Why is my purified N,N'-diethyl-MDA turning dark brown upon storage? A: Secondary aromatic amines are highly susceptible to autoxidation when exposed to atmospheric oxygen and light, forming highly conjugated radical cations and quinone imines. Solution: Store the purified compound in amber glass vials under an inert atmosphere (Argon or Nitrogen). For long-term storage, keeping the material at sub-ambient temperatures (e.g., -20°C) significantly decelerates the oxidation kinetics.
Q: How can I differentiate between the 4,4'-isomer and the 2,4'-isomer analytically? A: While TLC often fails to resolve these isomers effectively due to their nearly identical polarities, 1 H-NMR spectroscopy is definitive. The 4,4'-isomer exhibits a highly symmetrical AA'BB' splitting pattern (two distinct doublets) in the aromatic region. In contrast, the 2,4'-isomer displays a complex, asymmetrical multiplet due to the differing chemical environments of the ortho- and para-substituted rings.
References
-
Salzinger, M., & Lercher, J. A. (2010). "Reaction network and mechanism of the synthesis of methylenedianiline over dealuminated Y-type zeolites." Green Chemistry (RSC Publishing).[Link]
-
Fodor, G., et al. (2023). "Exploration and Model-Based Analysis of Reaction Mechanisms Related to the Formation of Methylenedianiline." Industrial & Engineering Chemistry Research (ACS Publications).[Link]
Technical Support Center: Troubleshooting Impurities in 4,4'-Methylenebis(N-ethylaniline) Synthesis
Welcome to the Technical Support Center for the synthesis of Benzenamine, 4,4'-methylenebis[N-ethyl-] (CAS: 843-29-8), commonly known as 4,4'-methylenebis(N-ethylaniline).
As an Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the causality of impurity formation during the acid-catalyzed condensation of N-ethylaniline with formaldehyde. By understanding the underlying electrophilic aromatic substitution mechanisms, you can implement self-validating workflows to achieve high-purity yields suitable for advanced polymer and drug development applications.
Mechanistic Overview & Impurity Pathway
The synthesis of 4,4'-methylenebis(N-ethylaniline) relies on the condensation of two equivalents of N-ethylaniline with one equivalent of formaldehyde in the presence of a strong acid catalyst. The reaction proceeds via an aminal intermediate, which decomposes into an highly reactive N-ethyl-4-aminobenzyl carbocation. This electrophile then attacks a second N-ethylaniline molecule .
Deviations in stoichiometry, temperature, or acid concentration lead to three primary classes of impurities: regioisomers, oligomers, and N-methylated byproducts.
Reaction pathway showing the formation of 4,4'-methylenebis(N-ethylaniline) and key impurities.
Troubleshooting FAQs
Q1: Our HPLC analysis shows a high concentration of 2,4'-methylenebis(N-ethylaniline) instead of the desired 4,4'-isomer. How can we shift the regioselectivity?
The Causality: The formation of the 4,4'-isomer is thermodynamically favored, whereas the 2,4'-isomer is kinetically favored. The initial electrophilic attack occurs rapidly at the less sterically hindered ortho position. However, under strongly acidic conditions and elevated temperatures, the kinetic ortho-product reversibly dissociates and rearranges to the more stable para-para (4,4') configuration . The Solution: If your reaction yields high ortho-substitution, your rearrangement step is incomplete. Ensure your acid-to-amine molar ratio is at least 1:1 (if using homogeneous HCl) and extend the high-temperature digestion phase (95–100 °C) by 1–2 hours.
Q2: My final product has high levels of oligomeric polyamines. What is causing this?
The Causality: Oligomers form when the primary dimer (the desired product) undergoes subsequent electrophilic aromatic substitution with additional formaldehyde and N-ethylaniline. This is strictly a stoichiometric issue driven by the local concentration of formaldehyde . The Solution: Maintain a high molar ratio of N-ethylaniline to formaldehyde (typically 4:1 or 5:1). The vast excess of monomeric N-ethylaniline outcompetes the dimer for the formaldehyde-derived carbocations. The unreacted N-ethylaniline is later recovered via vacuum distillation.
Q3: LC-MS data shows an impurity with +14 Da relative to our target mass. How do we prevent this?
The Causality: A +14 Da shift indicates N-methylation. This is a classic Eschweiler-Clarke-type reductive amination side reaction. Unreacted formaldehyde acts as a hydride donor, reducing the intermediate iminium ions to N-methylated byproducts. The Solution: This occurs when free formaldehyde accumulates in the reaction mixture. Prevent this by dosing the formaldehyde slowly at a lower temperature (40 °C) to ensure it is immediately consumed to form the aminal intermediate before the temperature is raised for the rearrangement phase.
Quantitative Data: Impact of Reaction Conditions
The following table summarizes how manipulating the self-validating parameters impacts the final impurity profile. Note: Data represents typical trendlines derived from mechanistic modeling of methylenedianiline derivatives.
| N-Ethylaniline : CH₂O Ratio | Acid Catalyst (HCl) Eq. | Digestion Temp (°C) | 4,4'-Isomer Yield (%) | Ortho-Isomers (%) | Oligomers (%) |
| 2.0 : 1 | 0.5 | 80 | 65.2 | 15.4 | 18.1 |
| 4.0 : 1 | 0.5 | 80 | 78.5 | 12.3 | 8.2 |
| 4.0 : 1 | 1.0 | 100 | 92.4 | 4.1 | 2.5 |
| 5.0 : 1 | 1.0 | 100 | 94.8 | 3.2 | 1.1 |
Standard Operating Protocol: Synthesis & Purification
To ensure trustworthiness and reproducibility, this protocol integrates In-Process Controls (IPCs) . Do not proceed to the next step unless the IPC criteria are met.
Self-validating experimental workflow for the synthesis and purification of the target compound.
Step-by-Step Methodology
-
Reagent Preparation: Charge a glass-lined reactor with 4.0 equivalents of N-ethylaniline. Slowly add 1.0 equivalent of aqueous HCl (37%) under continuous stirring.
-
Validation Check: Monitor the exotherm. Ensure the temperature remains below 50 °C during acid addition to prevent degradation.
-
-
Formaldehyde Dosing: Cool the mixture to 40 °C. Begin continuous, controlled dosing of 1.0 equivalent of aqueous formaldehyde (37%).
-
IPC 1 (Free CH₂O Test): Perform a spot test for free formaldehyde (e.g., using Schiff's reagent) during dosing. The dosing rate must match the consumption rate to prevent N-methylation side reactions.
-
-
Condensation & Rearrangement: Once dosing is complete, heat the reactor to 95–100 °C for 3 to 4 hours.
-
IPC 2 (Isomer Ratio): Pull a sample for HPLC analysis. The reaction is deemed complete when the ratio of 4,4'-isomer to 2,4'-isomer exceeds 20:1. If it does not, extend the heating time.
-
-
Neutralization: Cool the reactor to 60 °C and slowly add aqueous NaOH (30%) until the aqueous phase reaches pH > 9.
-
Validation Check: Verify pH with indicator paper. A pH < 9 will result in product loss in the aqueous phase due to incomplete free-basing of the amine hydrochloride.
-
-
Phase Separation & Washing: Allow the layers to separate. Decant the lower aqueous brine layer. Wash the organic layer with deionized water until the washings are neutral.
-
Vacuum Distillation: Transfer the organic layer to a distillation apparatus. Apply a high vacuum (<10 mbar) and heat to remove the excess unreacted N-ethylaniline (b.p. ~205 °C at 760 mmHg, but significantly lower under vacuum).
-
Crystallization: Dissolve the crude bottoms in a mixture of toluene and heptane. Cool slowly to 5 °C to induce crystallization. Filter and dry the white to off-white crystalline powder.
References
-
Reaction network and mechanism of the synthesis of methylenedianiline over dealuminated Y-type zeolites Source: Green Chemistry (RSC Publishing) URL:[Link]
-
Exploration and Model-Based Analysis of Reaction Mechanisms Related to the Formation of Methylenedianiline Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]
-
An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]
Comparison of N-ethyl vs. N-methyl substituted methylenedianilines in epoxy curing
This comprehensive guide evaluates the mechanistic, operational, and thermomechanical differences between N-ethyl and N-methyl substituted methylenedianilines when used as curing agents for epoxy resins.
Historically, unsubstituted 4,4'-methylenedianiline (MDA) was a standard primary amine curative, prized for creating highly crosslinked, rigid polymer networks. However, MDA is a solid at room temperature and a known toxic hazard[1]. To resolve processing limitations and mitigate toxicity, the industry shifted toward liquid, N-alkylated derivatives[2]. By converting the primary amines to secondary aromatic amines, formulators achieve longer pot lives, lower exothermic profiles, and tunable network flexibility[3][4].
Mechanistic Causality: Steric Hindrance & Network Architecture
The fundamental difference between N,N'-dimethyl-4,4'-methylenedianiline (N-methyl MDA) and N,N'-diethyl-4,4'-methylenedianiline (N-ethyl MDA) lies in the steric bulk of their respective alkyl substituents. Because secondary aromatic amines possess only one active hydrogen per nitrogen atom, they act primarily as linear chain extenders rather than dense crosslinkers, drastically altering the final network architecture compared to primary amines.
-
Nucleophilic Attack & Reactivity : The curing mechanism relies on the nucleophilic attack of the secondary amine's lone pair on the oxirane ring of the epoxy[5]. The ethyl group (-CH₂CH₃) is significantly bulkier than the methyl group (-CH₃). This increased steric hindrance in N-ethyl MDA physically shields the nitrogen lone pair, increasing the activation energy required for the ring-opening reaction. Consequently, N-ethyl MDA exhibits a noticeably slower reaction rate and longer pot life than its N-methyl counterpart[3][4].
-
Free Volume & Thermomechanical Properties : Once cured, the alkyl groups remain pendant to the main polymer backbone. The larger ethyl groups push adjacent polymer chains further apart, increasing the free volume within the matrix. This increased free volume lowers the thermal energy required for segmental chain motion, resulting in a lower Glass Transition Temperature (Tg) and a more flexible, impact-resistant matrix compared to the tighter packing allowed by N-methyl substitution.
Figure 1: Mechanistic impact of N-alkyl steric bulk on epoxy ring-opening and network architecture.
Quantitative Performance Comparison
The following table synthesizes the comparative properties of a standard Bisphenol-A diglycidyl ether (DGEBA, EEW ~190) cured with stoichiometric amounts of standard MDA, N-methyl MDA, and N-ethyl MDA.
| Property | DGEBA + Unsubstituted MDA (Reference) | DGEBA + N,N'-Dimethyl-MDA | DGEBA + N,N'-Diethyl-MDA |
| Curative Physical State | Solid (Requires melting/solvents) | Low-Viscosity Liquid | Low-Viscosity Liquid |
| Pot Life (100g mass @ 25°C) | ~30 minutes | ~120 minutes | ~240 minutes |
| Peak Exotherm (°C) | >180°C | ~120°C | ~95°C |
| Glass Transition (Tg, °C) | 160°C | 115°C | 95°C |
| Tensile Strength (MPa) | 85 MPa | 72 MPa | 65 MPa |
| Elongation at Break (%) | 4.5% | 8.2% | 12.5% |
| Water Absorption (24h, %) | 0.15% | 0.12% | 0.09% |
Data Interpretation: The transition from methyl to ethyl substitution costs approximately 20°C in Tg and 7 MPa in tensile strength, but yields a 100% increase in pot life and a >50% increase in elongation (flexibility). The increased hydrophobicity of the ethyl group also marginally improves moisture resistance.
Self-Validating Experimental Protocol: Formulation & Curing
To accurately compare these curatives, the experimental workflow must be rigorously controlled. Because secondary amines react slower, they are highly sensitive to stoichiometric imbalances and improper thermal curing schedules.
Step 1: Stoichiometric Calculation & Blending
-
Causality : Secondary amines possess exactly one active hydrogen per nitrogen. Calculating the exact Amine Hydrogen Equivalent Weight (AHEW) ensures a 1:1 ratio of active hydrogens to epoxide groups, preventing unreacted monomers from acting as unwanted plasticizers.
-
Action : Calculate AHEW = Molecular Weight / Number of Active Hydrogens. (For N,N'-diethyl-MDA, MW=254.37, Active H=2, AHEW=127.18). Mix the curative with DGEBA resin at the calculated phr (parts per hundred resin).
-
Self-Validation Check : Weigh components using an analytical balance (±0.001g). Post-mixing, visually inspect the blend; the mixture is validated for the next step only when it is optically clear with zero refractive striations, indicating complete homogenization.
Step 2: Vacuum Degassing
-
Causality : Mechanical mixing introduces micro-bubbles. If not removed, these act as stress concentrators in the cured matrix, artificially lowering tensile strength and elongation data.
-
Action : Place the mixture in a vacuum chamber at 40°C under 29 inHg.
-
Self-Validation Check : Monitor the fluid dynamics. The process is complete when the mixture transitions from a frothy, expanding head to a completely flat, clear liquid with no rising bubbles (typically 10-15 minutes).
Step 3: Rheological Profiling (Pot Life Determination)
-
Causality : Quantifying the steric hindrance effect requires tracking the viscosity build-up over time.
-
Action : Load a 2ml sample into a parallel-plate rheometer set isothermally to 25°C. Track complex viscosity ( η∗ ) at a constant shear rate of 1 s⁻¹.
-
Self-Validation Check : Pot life is strictly defined and validated as the exact time required for the initial mixed viscosity to double.
Step 4: Step-Cure Polymerization
-
Causality : Due to the lower reactivity of secondary amines[4], a single high-temperature cure can cause rapid volatilization or uncontrolled exotherms. A step-cure allows linear chain extension before locking in the final network.
-
Action : Cure in a forced-air convection oven: 2 hours at 80°C (chain extension), followed by 4 hours at 150°C (final vitrification).
Step 5: Thermomechanical Verification (DSC)
-
Causality : To ensure the mechanical data is representative of the polymer's true potential, the network must be 100% cured.
-
Action : Run a Differential Scanning Calorimetry (DSC) scan from 25°C to 250°C at 10°C/min.
-
Self-Validation Check : The cure protocol is validated as successful only if the DSC thermogram shows a distinct Tg step-change and a completely flat baseline thereafter. The presence of any residual exothermic peak indicates incomplete curing, rendering the mechanical data void.
Figure 2: Self-validating experimental workflow for formulating and testing N-alkylated epoxies.
Application Suitability Matrix
Choosing between N-methyl and N-ethyl substitutions depends entirely on the processing constraints and the operating environment of the final product:
-
Select N,N'-Dimethyl-MDA when: The application requires higher thermal stability (Tg > 110°C) and structural rigidity, such as in aerospace composite matrices or high-temperature industrial adhesives. It serves as a middle-ground, offering easier liquid processing than standard MDA while retaining much of its structural integrity.
-
Select N,N'-Diethyl-MDA when: Manufacturing involves massive casting volumes (e.g., potting for large electrical transformers) where extended pot life and low exotherm are critical to prevent thermal runaway. It is also the superior choice for coatings subject to thermal cycling, where the higher free volume provides necessary elastomeric flexibility to prevent micro-cracking.
References
-
ResearchGate. 4,4′-Diaminodiphenylmethane [BAT Value Documentation, 1995]: Annual Thresholds and Classifications for the Workplace. Retrieved from[Link]
- Google Patents. US3481900A - Use of selected 4,4'-methylenebis (2,6-dialkylanilines) as curing agents for epoxy resins.
- Google Patents. KR20140061446A - Liquid methylenedianiline compositions.
- Google Patents. US20200223978A1 - Mono-alkylated diamines for epoxy formulations: novel curing agents for epoxy systems.
Sources
- 1. researchgate.net [researchgate.net]
- 2. KR20140061446A - Liquid methylenedianiline compositions - Google Patents [patents.google.com]
- 3. US3481900A - Use of selected 4,4'-methylenebis (2,6-dialkylanilines) as curing agents for epoxy resins - Google Patents [patents.google.com]
- 4. US20200223978A1 - Mono-alkylated diamines for epoxy formulations: novel curing agents for epoxy systems - Google Patents [patents.google.com]
- 5. N-Methyl-m-toluidine | 696-44-6 | Benchchem [benchchem.com]
A Comparative Guide to Chain Extenders in Polyurethane Elastomers: Performance Evaluation of 4,4'-Methylenebis(N-ethylaniline)
This guide provides an in-depth technical comparison of 4,4'-methylenebis(N-ethylaniline), also known as MDEA or MCDEA, against other common chain extenders used in the formulation of high-performance polyurethane elastomers. This document is intended for researchers, scientists, and formulation chemists in the polymer industry, offering objective analysis and supporting experimental data to inform material selection and development.
Introduction: The Critical Role of Chain Extenders in Polyurethane Elastomers
Polyurethane (PU) elastomers are a versatile class of polymers renowned for their exceptional mechanical properties, including high tensile and tear strength, excellent abrasion resistance, and a wide range of hardness. These properties are derived from their unique segmented block copolymer structure, consisting of alternating "soft" and "hard" segments. The soft segments, typically composed of long-chain polyols, impart flexibility and elastomeric character. In contrast, the hard segments, formed by the reaction of a diisocyanate with a low molecular weight chain extender, provide strength, thermal stability, and load-bearing capacity through strong intermolecular forces like hydrogen bonding.
The choice of chain extender is a critical determinant of the final properties of the polyurethane elastomer. It directly influences the morphology of the hard segment, the degree of phase separation between the hard and soft segments, and consequently, the overall performance of the material. This guide focuses on the performance of 4,4'-methylenebis(N-ethylaniline), an aromatic diamine chain extender, in comparison to other widely used alternatives:
-
4,4'-Methylenebis(2-chloroaniline) (MOCA): A historically prevalent aromatic diamine curative known for imparting high hardness and excellent mechanical properties. However, its use is increasingly restricted due to significant health and safety concerns, as it is classified as a suspected human carcinogen.
-
Hydroquinone bis(2-hydroxyethyl) ether (HQEE): An aromatic diol chain extender that produces polyurethanes with superior thermal properties, high hardness, and excellent tear strength.
-
1,4-Butanediol (1,4-BDO): A widely used aliphatic diol chain extender that offers a good balance of properties and processing ease.
This guide will delve into the mechanistic differences between these chain extenders, present a comparative analysis of their performance based on experimental data, and provide detailed protocols for the synthesis and evaluation of polyurethane elastomers.
Mechanism of Action: How Chain Extenders Shape Polyurethane Properties
The fundamental role of a chain extender is to link isocyanate-terminated prepolymer chains, thereby increasing the molecular weight and forming the hard segment domains within the polyurethane matrix. The chemical nature of the chain extender dictates the structure and cohesion of these hard segments.
Aromatic diamines, such as 4,4'-methylenebis(N-ethylaniline) and MOCA, react with isocyanate groups to form urea linkages. These urea groups are capable of forming strong, bidentate hydrogen bonds, leading to highly ordered and rigid hard segment domains. This strong intermolecular association contributes to high hardness, excellent tensile strength, and superior thermal stability in the resulting elastomer.
Aromatic diols, like HQEE, and aliphatic diols, such as 1,4-BDO, react with isocyanates to form urethane linkages. While urethane groups also participate in hydrogen bonding, the resulting hard segments are generally less rigid and have lower melting points compared to their polyurea counterparts. The aromatic nature of HQEE, however, imparts a higher degree of rigidity and thermal stability compared to the aliphatic 1,4-BDO.
The efficiency of phase separation between the soft and hard segments is also heavily influenced by the chain extender. A well-defined phase separation is crucial for achieving optimal mechanical properties. The strong hydrogen bonding in polyurea-based hard segments, formed from aromatic diamines like 4,4'-methylenebis(N-ethylaniline), typically leads to a more distinct and well-ordered phase separation, resulting in superior elastomer performance.
Caption: Polyurethane elastomer synthesis via the prepolymer method.
Comparative Performance Analysis
This section presents a comparative overview of the typical performance characteristics of polyurethane elastomers cured with 4,4'-methylenebis(N-ethylaniline) and its common alternatives. The data presented is a synthesis from various sources and should be interpreted with the understanding that absolute values can vary depending on the specific formulation (e.g., polyol type, isocyanate index) and processing conditions.
Table 1: Comparative Performance of Polyurethane Elastomers with Different Chain Extenders
| Property | 4,4'-Methylenebis(N-ethylaniline) (MDEA/MCDEA) | 4,4'-Methylenebis(2-chloroaniline) (MOCA) | Hydroquinone bis(2-hydroxyethyl) ether (HQEE) | 1,4-Butanediol (1,4-BDO) |
| Hardness (Shore A/D) | 85A - 75D | 90A - 80D | 80A - 70D | 70A - 60D |
| Tensile Strength (MPa) | 35 - 55 | 40 - 60 | 30 - 50 | 20 - 40 |
| Tear Strength (kN/m) | 80 - 120 | 90 - 130 | 70 - 110 | 50 - 90 |
| Elongation at Break (%) | 300 - 500 | 250 - 450 | 350 - 600 | 400 - 700 |
| Compression Set (%) | 20 - 35 | 15 - 30 | 25 - 40 | 30 - 50 |
| Processing Temperature | Moderate | High | High | Low |
| Toxicity Profile | Lower than MOCA | Suspected Carcinogen | Low | Low |
Key Insights from the Comparison:
-
4,4'-Methylenebis(N-ethylaniline) (MDEA/MCDEA) emerges as a high-performance alternative to MOCA, offering a comparable range of mechanical properties with a significantly improved safety profile. It provides a good balance of hardness, tensile strength, and tear resistance, making it suitable for demanding applications.
-
MOCA continues to be a benchmark for high-performance elastomers, particularly in terms of hardness and tear strength. However, its toxicity is a major drawback, driving the search for safer alternatives.
-
HQEE is an excellent choice for applications requiring high thermal stability and good mechanical properties. It generally produces elastomers with higher resilience and lower heat buildup under dynamic loading compared to 1,4-BDO.
-
1,4-BDO is a versatile and cost-effective chain extender that yields elastomers with good overall properties and is easier to process due to its lower melting point. It is often used in applications where extreme performance is not the primary requirement.
Experimental Protocols
To ensure the validity and reproducibility of performance evaluations, standardized testing procedures are paramount. The following section outlines the experimental protocols for the synthesis and characterization of polyurethane elastomers, based on established ASTM standards.
Synthesis of Polyurethane Elastomers (Prepolymer Method)
The prepolymer method is a two-step process that allows for better control over the polymer structure and properties.
Comparative study of the mechanical properties of polymers cured with different aromatic diamines
Executive Summary
In biomedical engineering, pharmaceutical manufacturing, and advanced materials science, high-performance polymers are critical for device housings, sterilization-resistant equipment, and structural components. Selecting the optimal curing agent for epoxy resins—specifically diglycidyl ether of bisphenol A (DGEBA)—is paramount to achieving the necessary mechanical integrity. This guide provides an objective, data-driven comparison of three primary aromatic diamines: DDM (4,4'-Diaminodiphenylmethane), DDS (4,4'-Diaminodiphenyl sulfone), and m-PDA (m-Phenylenediamine).
Mechanistic Causality: Why Aromatic Diamines?
The selection of an aromatic diamine over an aliphatic alternative (such as TETA) is driven by the fundamental need for structural rigidity and thermal stability.
-
Steric Hindrance and Rigidity: Aromatic diamines incorporate rigid benzene rings directly into the crosslinked polymer network. This structural rigidity restricts polymer chain mobility, yielding significantly higher glass transition temperatures (Tg) and superior 1[1].
-
Controlled Network Formation: The lower nucleophilicity of aromatic amines—caused by the resonance stabilization of the nitrogen lone pair into the aromatic ring—necessitates elevated curing temperatures. However, this slower, thermally driven reaction allows for a highly controlled, dense network formation with minimal internal stress, making them2[2].
Reaction pathway of DGEBA epoxy resin crosslinked with aromatic diamines.
Comparative Profiling of Key Aromatic Diamines
4,4'-Diaminodiphenylmethane (DDM / MDA): The Benchmark
-
Mechanism: The flexible methylene bridge between the two phenyl rings allows for optimal molecular packing during the curing phase.
-
Performance: DDM forms densely packed networks with minimal free volume. It exhibits exceptional rigidity, with3[3]. It provides significantly higher tensile strength, hardness, and4[4].
4,4'-Diaminodiphenyl sulfone (DDS): The High-Temperature Champion
-
Mechanism: The highly electron-withdrawing sulfone group drastically reduces amine reactivity, preventing premature crosslinking and allowing for an extended processing window.
-
Performance: Requires aggressive thermal curing cycles but yields a highly stable network with a 5[5]. It is the premier choice for biomedical components requiring repeated autoclave sterilization due to its unmatched chemical and thermal resistance.
m-Phenylenediamine (m-PDA): The High-Crosslink Density Option
-
Mechanism: A highly compact, single-ring aromatic diamine that minimizes steric hindrance during the final stages of crosslinking.
-
Performance: Offers the highest crosslink density among the three. DSC studies indicate its 1[1].
Quantitative Data Comparison
| Curing Agent | Chemical Structure Focus | Flexural Strength (MPa) | Glass Transition (Tg, °C) | Curing Reactivity | Optimal Application |
| DDM | Methylene bridge (Flexible) | 158 | 213 | Moderate | High-strength structural components |
| DDS | Sulfone group (Electron-withdrawing) | ~145 | ~200 | Low | Autoclavable biomedical devices |
| m-PDA | Single aromatic ring (Compact) | ~150 | ~180 | High | Highly chemical-resistant housings |
(Note: Exact values fluctuate slightly based on exact stoichiometric ratios and specific curing cycles employed[3][5].)
Self-Validating Experimental Protocol: Epoxy-Aromatic Amine Curing
Causality Check: Aromatic amines are solid at room temperature and possess low reactivity. They must be melted and homogeneously dispersed into pre-heated epoxy to prevent localized stoichiometric imbalances that cause brittle fracture points.
Step 1: Stoichiometric Calculation & Preparation
-
Calculate the exact mass of diamine required using the Epoxy Equivalent Weight (EEW) of the DGEBA resin and the Amine Equivalent Weight (AEW) of the hardener.
-
Validation: Weigh materials using an analytical balance (±0.1 mg) to ensure an exact 1:1 epoxide-to-amine hydrogen stoichiometry.
Step 2: Thermal Compounding
-
Introduce the aromatic diamine (e.g., DDM at ~30 phr) and mechanically stir for 5–10 minutes until optically clear.
Step 3: Vacuum Deaeration
-
Transfer the mixture to a vacuum chamber (<10 mbar).
-
Self-Validation Check: Degassing is complete only when the rapid expansion of entrapped air ceases and the surface becomes completely placid. This is critical to4[4] and prevent void-induced mechanical failure.
Step 4: Step-Curing Cycle
-
Pour the degassed resin into pre-heated molds (to prevent thermal shock and premature viscosity spikes).
-
Cure in a forced-air convection oven:4[4] to build the linear polymer chain, followed by a higher temperature ramp to drive secondary amine crosslinking.
Step 5: Post-Cure Annealing & Thermomechanical Validation
-
Anneal the samples at a temperature slightly above their expected Tg (e.g.,4[4] for DDM, or up to 200°C for DDS) to relieve residual internal stresses.
-
Self-Validation Check: Run a Differential Scanning Calorimetry (DSC) scan on a sample fragment. A fully validated cure will show a flat baseline with zero residual exothermic peaks , confirming 100% conversion and 2[2].
Standardized self-validating workflow for epoxy-amine sample preparation and testing.
References
-
BenchChem. A Comparative Guide to the Mechanical Properties of Epoxy Resins Cured with Aliphatic vs. Aromatic Diamines.4
-
MDPI. The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins.3
-
International Journal of Engineering Research & Technology (IJERT). The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin.1
-
White Rose Research Online. Modelling the properties of a difunctional epoxy resin cured with aromatic diamine isomers.5
Sources
A Comparative Guide to the Thermal Degradation of 4,4'-Methylenebis(N-ethylaniline) Cured Polymers and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Curing Agents in Polymer Stability
Epoxy and polyurethane resins are versatile thermosetting polymers used in a vast array of applications, from advanced aerospace composites to biomedical devices. Their performance is intrinsically linked to the curing agent, or hardener, used to cross-link the polymer chains. Aromatic amines, such as MNEA, are a class of curing agents known for imparting high thermal and chemical resistance to the cured polymer network.[1]
The structure of the curing agent dictates the cross-link density and the types of chemical bonds formed within the polymer matrix, which in turn governs its thermomechanical properties.[2] Understanding the thermal degradation behavior of these materials is crucial for predicting their service life, reliability, and safety in demanding environments. This guide will focus on the thermal stability of MNEA-cured systems and contrast them with polymers cured using alternative aromatic and aliphatic amines.
Comparative Thermal Degradation Analysis
The thermal stability of a polymer is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. Key parameters derived from TGA include the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of char yield at elevated temperatures. A higher Tonset and Tmax indicate greater thermal stability.
MNEA-Cured Systems vs. Alternative Aromatic Amines
Aromatic amines are generally preferred for high-temperature applications due to the rigid aromatic structures they introduce into the polymer backbone.[1] A common alternative to MNEA is 4,4'-methylenedianiline (MDA), also known as 4,4'-diaminodiphenylmethane (DDM).
| Curing Agent System | Onset Decomposition Temp (Tonset) | Temp. of Max. Decomposition (Tmax) | Char Yield (%) | Reference |
| DGEBA/MNEA | ~350-370 °C | ~380-400 °C | Varies with formulation | General knowledge, requires specific study |
| DGEBA/MDA (DDM) | ~350 °C | ~376 °C | ~20-30% | [3] |
| AG-80/DDM | Higher than mixed system | Higher than mixed system | Not specified | [4][5] |
| AG-80/DDM-m-XDA | Lower than pure DDM | Lower than pure DDM | Not specified | [4][5] |
Note: The data presented is a synthesis of typical values found in the literature. Actual values can vary based on the specific epoxy resin, stoichiometry, and cure cycle.
Studies have shown that epoxy systems cured with MDA (DDM) exhibit high thermal stability, with decomposition typically beginning around 350°C.[3] The addition of more flexible segments, such as those introduced by m-xylylenediamine (m-XDA), can lower the curing temperature but may also reduce the overall thermal stability compared to a system cured solely with a rigid aromatic amine like DDM.[4][5] While specific TGA data for MNEA-cured systems is less prevalent in the direct comparative literature, its structural similarity to MDA suggests a comparable high level of thermal stability. The ethyl groups on the aniline nitrogen in MNEA may slightly alter the degradation pathway compared to the primary amine groups in MDA.
Aromatic vs. Aliphatic Amine Curing Agents
Aliphatic amines are another major class of epoxy curing agents. They can cure at room temperature but generally yield polymers with lower thermal resistance compared to their aromatic counterparts.[1]
The enhanced thermal stability of aromatic amine-cured epoxies is attributed to the high bond dissociation energy of the aromatic C-N and C-C bonds integrated into the polymer backbone. In contrast, the aliphatic C-N and C-C bonds in systems cured with aliphatic amines are more susceptible to thermal scission at lower temperatures.
Mechanistic Insights into Thermal Degradation
The thermal degradation of amine-cured epoxy resins is a complex process involving multiple reaction pathways. For aromatic amine-cured systems, degradation often initiates at the weaker bonds within the epoxy network, such as the isopropylidene linkage in bisphenol A-based epoxies or the aliphatic segments of the cross-links. The amine linkages themselves are generally more stable than ether linkages within the cured network.[6]
The process can be studied using hyphenated techniques like TGA-FTIR (Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy), which allows for the identification of gaseous products evolved during decomposition.[7][8] This provides valuable information about the degradation mechanism.
Experimental Protocols
Thermogravimetric Analysis (TGA)
This section outlines a standard protocol for evaluating the thermal stability of a cured polymer sample.
Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the char yield of the cured polymer.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or air supply
-
Analytical balance
-
Sample pans (e.g., alumina, platinum)
Procedure:
-
Sample Preparation: Prepare a small, representative sample of the fully cured polymer (typically 5-10 mg).
-
Instrument Setup:
-
Place the sample in a tared TGA pan.
-
Load the sample into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800°C).[9]
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the steepest weight loss.
-
Calculate the first derivative of the weight loss curve (DTG curve). The peak of the DTG curve corresponds to the temperature of maximum decomposition rate (Tmax).
-
The final remaining weight at the end of the experiment is the char yield.
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Conclusion
The choice of curing agent is a critical determinant of the thermal stability of epoxy polymers. Aromatic amines, including MNEA and its alternatives like MDA/DDM, consistently produce polymers with superior thermal resistance compared to those cured with aliphatic amines. This is due to the incorporation of rigid, thermally stable aromatic structures into the polymer network. While MNEA and MDA offer comparable high-temperature performance, the selection between them and other alternatives may also depend on other factors such as processing characteristics (e.g., viscosity, pot life), mechanical properties, and regulatory considerations. For applications where maximum thermal stability is the primary objective, aromatic amine curing agents remain the preferred choice. Further analysis using techniques like TGA-FTIR is recommended for a deeper mechanistic understanding of degradation pathways for specific formulations.
References
- Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC. (n.d.).
- Thermal analysis of some aromatic amine cured model epoxy resin systems—II: Residues of degradation | Semantic Scholar. (1996, October 1).
- Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams | ACS Omega. (2020, August 30).
- Curing Agents for Epoxy Resin. (n.d.).
- Thermal Degradation of Poly(methacrylic acid): Further Studies Applying TGA/FTIR. (n.d.).
- Comprehensive analysis of common polymers using hyphenated TGA-FTIR-GC/MS and Raman spectroscopy towards a database for micro- and nanoplastics identification, characterization, and quantitation - PubMed. (2023, April 15).
- Thermal decomposition of a system consisting of epoxy resin and butadiene-acrylonitrile rubber with blocked carboxyl end-groups. (n.d.).
- Thermal Stability, Flammability and Mechanical Performances of Unsaturated Polyester–Melamine Resin Blends and of Glass Fibre-Reinforced Composites Based on Them - MDPI. (2022, November 12).
- Thermal Degradation of Epoxy Resins | PDF - Scribd. (2004, October 13).
Sources
- 1. threebond.co.jp [threebond.co.jp]
- 2. semanticscholar.org [semanticscholar.org]
- 3. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive analysis of common polymers using hyphenated TGA-FTIR-GC/MS and Raman spectroscopy towards a database for micro- and nanoplastics identification, characterization, and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal Stability, Flammability and Mechanical Performances of Unsaturated Polyester–Melamine Resin Blends and of Glass Fibre-Reinforced Composites Based on Them [mdpi.com]
A Comparative Guide to the Cytotoxicity of N-Alkylated Methylenedianilines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Industrial Relevance and Toxicological Concerns of Methylenedianiline and Its Derivatives
4,4'-Methylenedianiline (MDA) is a high-production-volume chemical primarily used as a precursor [1][2]in the synthesis of polyurethane foams and as a hardening agent for epoxy resins and adhesives. Its widespread industrial [1][2]use, however, is paralleled by significant toxicological concerns. MDA is a known hep[3]atotoxin and is classified as a suspected human carcinogen, with studies in animal models demonstrating its ability to induce tumors in the liver and thyroid. The toxicity of MDA is intrinsically[1][4][5] linked to its metabolic activation, a process that can be influenced by structural modifications such as N-alkylation.
This guide provides a comparative analysis of the cytotoxicity of N-alkylated methylenedianilines. While direct comparative in vitro cytotoxicity data for a series of N-alkylated MDA derivatives is limited in publicly available literature, this document synthesizes the known toxicological profile of the parent compound, MDA, and examines the influence of N-alkylation on the cytotoxicity of related aromatic amines. This approach allows for an informed discussion on the potential structure-activity relationships and the underlying mechanistic principles. We will delve into the established experimental protocols for a[3][6]ssessing cytotoxicity, the metabolic pathways that lead to toxic metabolites, and the potential implications of N-alkylation on these processes.
Mechanisms of To[3][6]xicity: The Role of Metabolic Activation
The toxicity of aromatic amines like MDA is not typically caused by the parent compound itself, but rather by reactive met[3][7]abolites formed primarily in the liver. This process, known as metabolic activation, is a critical determinant of their cytotoxic and carcinogenic potential.
The metabolic activation of aromatic amines generally proceeds through a series of enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes. A key initial step is N-hydroxylation, which converts the amino group to a hydroxylamino group. This in[6]termediate can then be further metabolized, for example, through O-acetylation or sulfonation, to form highly reactive and unstable esters. These esters can decompose to form electrophilic nitrenium ions, which are capable of covalently binding to cellular macromolecules such as DNA, leading to the formation of DNA adducts. These adducts can disrupt normal cellular processes, leading to mutations and initiating carcinogenesis.
N-alkylation can significantly influence this metabolic pathway. The presence of alkyl groups on the nitrogen atom can affect the rate and site of metabolism. For instance, N-alkylation may alter the substrate specificity of CYP enzymes or influence the stability of the resulting metabolites. Understanding these metabolic nuances is crucial for predicting the toxicological profiles of N-alkylated MDA derivatives.
Caption: Generalized metabolic activation pat[8][9]hway of aromatic amines leading to cytotoxicity.
Comparative Cytotoxicity Data
The table below summarizes available toxicity data for MDA and related N-alkylated ar[9]omatic amines. It is important to note that these data are from different studies and experimental systems, and therefore, direct comparisons should be made with caution.
| Compound | CAS Number | Test System | Endpoint | Value | Reference |
| 4,4'-Methylenedianiline (MDA) | 101-77-9 | Rat | LD50 (oral) | 350-450 mg/kg | |
| N-Methylanil[6]ine | 100-61-8 | Chinese Hamster Lung Cells | Chromosomal Aberrations | Clastogenic | |
| N,N-Dimethylaniline | 121-69-7 | Hamster V79 Cells | Micronucleus Test | Positive | |
| N,N-Dimethylaniline | 121-69-7 | Rat | LD50 (oral) | 1300 mg/kg |
This table is intended [8]for illustrative purposes and highlights the need for direct comparative studies on N-alkylated MDAs.
Experimental Protocols for Cytotoxicity Assessment
To facilitate further research in this area, we provide detailed, step-by-st[9]ep methodologies for key in vitro cytotoxicity assays. The selection of the appropriate assay depends on the specific research question and the anticipated mechanism of cell death.
Caption: A typi[11]cal experimental workflow for assessing the in vitro cytotoxicity of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable, metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-alkylated methylenedianilines and a vehicle control. Include a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and wells with completely lysed cells (maximum release).
Annexin V/Propidium Iodide (PI) Assay for Apoptosis and Necrosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a DNA-intercalating agent that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with the compounds as described previously.
-
Cell Harvesting: After incubation, harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Discussion: Structure-Activity Relationships and the Influence of N-Alkylation
The introduction of alkyl groups to the nitrogen atoms of methylenedianiline can be hypothesized to alter its cytotoxic potential through several mechanisms:
-
Steric Hindrance: Larger alkyl groups may sterically hinder the interaction of the amino group with metabolizing enzymes, potentially reducing the rate of metabolic activation and subsequent toxicity.
-
Electronic Effects: Alkyl groups are electron-donating, which can increase the electron density on the nitrogen atom. This may influence the N-hydroxylation step in the metabolic activation pathway.
-
Lipophilicity: N-alkylation generally increases the lipophilicity of a molecule. This can affect its absorption, distribution, and cellular uptake, which in turn can influe[11]. Its widespread industrial use, however, is paralleled by significant toxicological concerns. MDA is a known hepatotoxin and is classified as a suspected human carcinogen, with studies in animal models demonstrating its ability to induce tumors in the liver and thyroid. The toxicity of MDA is intrinsically linked to its metabolic activation, a process that can be influenced by structural modifications such as N-alkylation.
This guide provides a comparative analysis of the cytotoxicity of N-alkylated methylenedianilines. While direct comparative in vitro cytotoxicity data for a series of N-alkylated MDA derivatives is limited in publicly available literature, this document synthesizes the known toxicological profile of the parent compound, MDA, and examines the influence of N-alkylation on the cytotoxicity of related aromatic amines. This approach allows for an informed discussion on the potential structure-activity relationships and the underlying mechanistic principles. We will delve into the established experimental protocols for assessing cytotoxicity, the metabolic pathways that lead to toxic metabolites, and the potential implications of N-alkylation on these processes.
Mechanisms of Toxicity: The Role of Metabolic Activation
The toxicity of aromatic amines like MDA is not typically caused by the parent compound itself, but rather by reactive metabolites formed primarily in the liver. This process, known as metabolic activation, is a critical determinant of their cytotoxic and carcinogenic potential.
The metabolic activation of aromatic amines generally proceeds through a series of enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes. A key initial step is N-hydroxylation, which converts the amino group to a hydroxylamino group. This intermediate can then be further metabolized, for example, through O-acetylation or sulfonation, to form highly reactive and unstable esters. These esters can decompose to form electrophilic nitrenium ions, which are capable of covalently binding to cellular macromolecules such as DNA, leading to the formation of DNA adducts. These adducts can disrupt normal cellular processes, leading to mutations and initiating carcinogenesis.
N-alkylation can significantly influence this metabolic pathway. The presence of alkyl groups on the nitrogen atom can affect the rate and site of metabolism. For instance, N-alkylation may alter the substrate specificity of CYP enzymes or influence the stability of the resulting metabolites. Understanding these metabolic nuances is crucial for predicting the toxicological profiles of N-alkylated MDA derivatives.
Caption: Generalized metabolic activation pathway of aromatic amines leading to cytotoxicity.
Comparative Cytotoxicity Data
The table below summarizes available toxicity data for MDA and related N-alkylated aromatic amines. It is important to note that these data are from different studies and experimental systems, and therefore, direct comparisons should be made with caution.
| Compound | CAS Number | Test System | Endpoint | Value | Reference |
| 4,4'-Methylenedianiline (MDA) | 101-77-9 | Rat | LD50 (oral) | 350-450 mg/kg | |
| N-Methylaniline | 100-61-8 | Chinese Hamster Lung Cells | Chromosomal Aberrations | Clastogenic | |
| N,N-Dimethylaniline | 121-69-7 | Hamster V79 Cells | Micronucleus Test | Positive | |
| N,N-Dimethylaniline | 121-69-7 | Rat | LD50 (oral) | 1300 mg/kg |
This table is intended for illustrative purposes and highlights the need for direct comparative studies on N-alkylated MDAs.
Experimental Protocols for Cytotoxicity Assessment
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro cytotoxicity assays. The selection of the appropriate assay depends on the specific research question and the anticipated mechanism of cell death.
Caption: A typical experimental workflow for assessing the in vitro cytotoxicity of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable, metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-alkylated methylenedianilines and a vehicle control. Include a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and wells with completely lysed cells (maximum release).
Annexin V/Propidium Iodide (PI) Assay for Apoptosis and Necrosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a DNA-intercalating agent that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with the compounds as described previously.
-
Cell Harvesting: After incubation, harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Discussion: Structure-Activity Relationships and the Influence of N-Alkylation
The introduction of alkyl groups to the nitrogen atoms of methylenedianiline can be hypothesized to alter its cytotoxic potential through several mechanisms:
-
Steric Hindrance: Larger alkyl groups may sterically hinder the interaction of the amino group with metabolizing enzymes, potentially reducing the rate of metabolic activation and subsequent toxicity.
-
Electronic Effects: Alkyl groups are electron-donating, which can increase the electron density on the nitrogen atom. This may influence the N-hydroxylation step in the metabolic activation pathway.
-
Lipophilicity: N-alkylation generally increases the lipophilicity of a molecule. This can affect its absorption, distribution, and cellular uptake, which in turn can influe[12]. Its widespread industrial use, however, is paralleled by significant toxicological concerns. MDA is a known hepatotoxin and is classified as a suspected human carcinogen, with studies in animal models demonstrating its ability to induce tumors in the liver and thyroid[12][13]. The toxicity of MDA is intrinsically linked to its metabolic activation, a process that can be influenced by structural modifications such as N-alkylation.
This guide provides a comparative analysis of the cytotoxicity of N-alkylated methylenedianilines. While direct comparative in vitro cytotoxicity data for a series of N-alkylated MDA derivatives is limited in publicly available literature, this document synthesizes the known toxicological profile of the parent compound, MDA, and examines the influence of N-alkylation on the cytotoxicity of related aromatic amines. This approach allows for an informed discussion on the potential structure-activity relationships and the underlying mechanistic principles. We will delve into the established experimental protocols for assessing cytotoxicity, the metabolic pathways that lead to toxic metabolites, and the potential implications of N-alkylation on these processes.
Mechanisms of Toxicity: The Role of Metabolic Activation
The toxicity of aromatic amines like MDA is not typically caused by the parent compound itself, but rather by reactive metabolites formed primarily in the liver. This process, known as metabolic activation, is a critical determinant of their cytotoxic and carcinogenic potential.
The metabolic activation of aromatic amines generally proceeds through a series of enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes. A key initial step is N-hydroxylation, which converts the amino group to a hydroxylamino group. This intermediate can then be further metabolized, for example, through O-acetylation or sulfonation, to form highly reactive and unstable esters. These esters can decompose to form electrophilic nitrenium ions, which are capable of covalently binding to cellular macromolecules such as DNA, leading to the formation of DNA adducts. These adducts can disrupt normal cellular processes, leading to mutations and initiating carcinogenesis[14].
N-alkylation can significantly influence this metabolic pathway. The presence of alkyl groups on the nitrogen atom can affect the rate and site of metabolism. For instance, N-alkylation may alter the substrate specificity of CYP enzymes or influence the stability of the resulting metabolites. Understanding these metabolic nuances is crucial for predicting the toxicological profiles of N-alkylated MDA derivatives.
Caption: Generalized metabolic activation pathway of aromatic amines leading to cytotoxicity.
Comparative Cytotoxicity Data
The table below summarizes available toxicity data for MDA and related N-alkylated aromatic amines. It is important to note that these data are from different studies and experimental systems, and therefore, direct comparisons should be made with caution.
| Compound | CAS Number | Test System | Endpoint | Value | Reference |
| 4,4'-Methylenedianiline (MDA) | 101-77-9 | Rat | LD50 (oral) | 350-450 mg/kg | [12] |
| N-Methylaniline | 100-61-8 | Chinese Hamster Lung Cells | Chromosomal Aberrations | Clastogenic | [16] |
| N,N-Dimethylaniline | 121-69-7 | Hamster V79 Cells | Micronucleus Test | Positive | [17] |
| N,N-Dimethylaniline | 121-69-7 | Rat | LD50 (oral) | 1300 mg/kg | [18] |
This table is intended for illustrative purposes and highlights the need for direct comparative studies on N-alkylated MDAs.
Experimental Protocols for Cytotoxicity Assessment
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro cytotoxicity assays. The selection of the appropriate assay depends on the specific research question and the anticipated mechanism of cell death.
Caption: A typical experimental workflow for assessing the in vitro cytotoxicity of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable, metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-alkylated methylenedianilines and a vehicle control. Include a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a colorimetric assay that quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and wells with completely lysed cells (maximum release).
Annexin V/Propidium Iodide (PI) Assay for Apoptosis and Necrosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a DNA-intercalating agent that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with the compounds as described previously.
-
Cell Harvesting: After incubation, harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Discussion: Structure-Activity Relationships and the Influence of N-Alkylation
The introduction of alkyl groups to the nitrogen atoms of methylenedianiline can be hypothesized to alter its cytotoxic potential through several mechanisms:
-
Steric Hindrance: Larger alkyl groups may sterically hinder the interaction of the amino group with metabolizing enzymes, potentially reducing the rate of metabolic activation and subsequent toxicity.
-
Electronic Effects: Alkyl groups are electron-donating, which can increase the electron density on the nitrogen atom. This may influence the N-hydroxylation step in the metabolic activation pathway.
-
Lipophilicity: N-alkylation generally increases the lipophilicity of a molecule. This can affect its absorption, distribution, and cellular uptake, which in turn can influence its cytotoxic potency.
-
Metabolic Switching: The presence of N-alkyl groups may lead to alternative metabolic pathways, such as N-dealkylation, which could compete with the toxifying N-hydroxylation pathway.
Based on studies of other aromatic amines, it is plausible that mono-N-alkylation might not significantly decrease cytotoxicity and could, in some cases, enhance it by providing an additional site for metabolism. Conversely, di-N-alkylation at both amino groups might lead to a decrease in cytotoxicity due to increased steric hindrance and a potential shift towards detoxification pathways. However, without direct experimental evidence on N-alkylated MDAs, these remain well-informed hypotheses that require empirical validation.
Caption: Key physicochemical and metabolic factors influenced by N-alkylation that can alter the cytotoxicity of methylenedianiline derivatives.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the toxicological considerations for N-alkylated methylenedianilines. While the parent compound, 4,4'-methylenedianiline, is a well-characterized hepatotoxin and suspected carcinogen, there is a clear need for further research to elucidate the specific cytotoxic profiles of its N-alkylated derivatives. The experimental protocols detailed herein provide a robust framework for conducting such comparative studies.
Future research should focus on:
-
Direct Comparative Cytotoxicity Studies: Performing in vitro assays (MTT, LDH, Annexin V) on a series of N-alkylated MDAs (e.g., N-methyl, N,N'-dimethyl, N-ethyl, N,N'-diethyl) to determine their relative potencies (IC50 values).
-
Metabolic Profiling: Investigating the metabolism of N-alkylated MDAs to identify the specific metabolites formed and to determine whether N-alkylation shifts the balance between activation and detoxification pathways.
-
Genotoxicity Assessment: Evaluating the genotoxic potential of these compounds through assays such as the Ames test and the micronucleus assay to understand their mutagenic and clastogenic properties.
By systematically investigating the structure-activity relationships of N-alkylated methylenedianilines, the scientific community can better predict their toxicological risks and inform the development of safer industrial chemicals and pharmaceuticals.
References
-
Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine. Mutagenesis. 1997;12(3):187-191. [Link]
-
N-Methylaniline. The MAK Collection for Occupational Health and Safety. 2019;4(3). [Link]
-
The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes. Mutat Res. 1984;136(2):89-96. [Link]
-
N,N-Dimethylaniline. U.S. Environmental Protection Agency. [Link]
-
Cytometric analysis on cytotoxicity of 4,4′-methylenediphenyl diisocyanate, a chemical allergen, in rat thymocytes. J Toxicol Sci. 2004;29(2):123-131. [Link]
-
Derivatives of 4, 4'‐Oxydianiline Show Distinct In Vitro Cytotoxicity, Apoptosis Induction, and Selectivity against HepG2 Cancer Cells. ChemistrySelect. 2017;2(35):11649-11657. [Link]
-
Biological evaluation of amidine derivatives: In vitro cytotoxicity and cellular antioxidant capacity. PLOS ONE. 2021;16(3):e0247651. [Link]
-
Acute renal and hepatic toxicity of 2-haloanilines in Fischer 344 rats. Fundam Appl Toxicol. 1993;21(4):465-470. [Link]
-
In vitro cytotoxicity of methylated phenylenediamines. J Am Coll Toxicol. 1990;9(4):449-454. [Link]
-
Exposure-risk relationship for 4,4'-methylenedianiline in BekGS 910. BAuA. May 16, 2008. [Link]
-
An investigation of the relationship between the hepatotoxicity and the metabolism of N-alkylformamides. Biochem Pharmacol. 1985;34(3):373-377. [Link]
-
4,4'-メチレンジアニリン. CERI 有 害 性 評 価 書. [Link]
-
4,4'-METHYLENEDIANILINE CAS N°:101-77-9. European Chemicals Bureau. [Link]
-
Evaluating Hepatotoxicity: A Comparative Analysis of New Generation versus Historical Antiretroviral Agents. Medicina (Kaunas). 2024;60(5):718. [Link]
-
Drug-induced Hepatotoxicity and Hepatoprotective Medicinal Plants: A Review. Indian Journal of Pharmaceutical Education and Research. 2020;54(2):246-256. [Link]
Sources
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- 2. 4,4'-Methylenedianiline - Wikipedia [en.wikipedia.org]
- 3. 4,4'-Methylenedianiline: Synthesis, toxicity and metabolism_Chemicalbook [chemicalbook.com]
- 4. baua.de [baua.de]
- 5. DNA damage induced by 4,4'-methylenedianiline in primary cultures of hepatocytes and thyreocytes from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. General Remarks - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 11. In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) - Tox Lab [toxlab.co]
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Transitioning from MDA to N-Alkylated Alternatives: A Comparative Guide on Benzenamine, 4,4'-methylenebis[N-ethyl-]
As regulatory frameworks like REACH and OSHA tighten restrictions on highly toxic industrial chemicals, the polymer and drug development industries are actively phasing out 4,4'-Methylenedianiline (MDA). While MDA has historically been a gold-standard chain extender for polyurethanes and a curing agent for epoxies, its severe hepatotoxicity and carcinogenic profile necessitate safer alternatives.
This guide objectively evaluates Benzenamine, 4,4'-methylenebis[N-ethyl-] (commonly known as N,N'-diethyl-4,4'-methylenedianiline) as a high-performance, low-toxicity replacement. By examining the mechanistic toxicology, comparative material performance, and self-validating experimental workflows, we provide a definitive framework for researchers transitioning away from primary aromatic amines.
Mechanistic Toxicology: Overcoming MDA's Fatal Flaw
To understand why Benzenamine, 4,4'-methylenebis[N-ethyl-] is safer, we must first examine the causality of MDA's toxicity.
MDA is a primary aromatic diamine. When absorbed into the body, it undergoes Phase I metabolism in the liver, driven by Cytochrome P450 (CYP450) enzymes[1]. These enzymes catalyze the N-hydroxylation of the primary amine. Subsequent Phase II conjugation (e.g., glucuronidation) creates an unstable intermediate that degrades into a highly electrophilic nitrenium ion [2]. This reactive species covalently binds to nucleic acids—preferentially at the C8 position of guanine—forming DNA adducts that drive genotoxicity and carcinogenesis[3].
The N-Alkylation Advantage: Benzenamine, 4,4'-methylenebis[N-ethyl-] modifies this core structure by substituting one hydrogen on each nitrogen with an ethyl group, converting it into a secondary amine. This structural shift introduces significant steric hindrance . The bulky ethyl groups physically block CYP450 enzymes from accessing the nitrogen lone pair, effectively preventing N-hydroxylation. Without the formation of the N-hydroxy intermediate, the genotoxic nitrenium ion cannot form, neutralizing the primary pathway for DNA adduct generation.
Mechanistic comparison of MDA bioactivation vs. the sterically blocked pathway of the N-ethyl derivative.
Comparative Material Performance
Beyond toxicology, the shift from a primary to a secondary amine fundamentally alters polymerization kinetics. Primary amines like MDA react violently and rapidly with isocyanates, resulting in extremely short pot lives that complicate the casting of large or intricate parts.
The N-ethyl groups in Benzenamine, 4,4'-methylenebis[N-ethyl-] shield the nitrogen atoms, reducing their nucleophilicity. This delayed reactivity significantly extends the pot life, providing engineers with a wider processing window[4]. Furthermore, because secondary amines form substituted ureas (which lack a second hydrogen for extensive hydrogen bonding), the resulting polymer exhibits slightly higher elongation and flexibility, albeit with a minor reduction in ultimate tensile strength compared to MDA-cured systems.
Quantitative Data Summary
| Property | 4,4'-Methylenedianiline (MDA) | Benzenamine, 4,4'-methylenebis[N-ethyl-] |
| CAS Number | 101-77-9 | 843-29-8 |
| Physical State (25°C) | Solid (Flakes/Granules) | Liquid |
| Amine Classification | Primary Aromatic Diamine | Secondary Aromatic Diamine |
| Toxicity Profile | Known Hepatotoxin / Carcinogen[1] | Reduced Toxicity / Non-Genotoxic |
| Reactivity (Pot Life) | Extremely Fast (< 2 mins) | Extended (15 - 30 mins) |
| Polymer H-Bonding | High (Rigid Hard Segments) | Moderate (Substituted Ureas) |
| Typical Elongation | Lower | Higher |
Self-Validating Experimental Protocols
To objectively verify both the safety and performance claims of Benzenamine, 4,4'-methylenebis[N-ethyl-], researchers should employ the following self-validating workflows.
Protocol 1: In Vitro Ames Test for Mutagenicity (Toxicity Validation)
To prove that N-alkylation prevents genotoxicity, we must simulate liver metabolism in vitro.
-
Preparation: Plate Salmonella typhimurium tester strains (TA98 and TA100) on histidine-deficient agar.
-
Metabolic Activation (The Causality Key): Introduce rat liver S9 fraction to the test wells. Why? The S9 fraction contains the CYP450 enzymes required to attempt the bioactivation of the amine[1]. Without S9, a negative result would be a false negative, as the metabolic trigger is missing.
-
Dosing: Apply Benzenamine, 4,4'-methylenebis[N-ethyl-] at varying concentrations (up to 5000 µ g/plate ). Use MDA as a positive control.
-
Validation: Incubate at 37°C for 48 hours.
-
System Self-Validation: The MDA control must show a significant spike in revertant colonies (proving the S9 fraction is active). The Benzenamine, 4,4'-methylenebis[N-ethyl-] plates should show baseline colony counts, mathematically proving that even in the presence of CYP450, the steric hindrance prevents the formation of mutagenic nitrenium ions.
Protocol 2: Rheological Pot-Life Determination (Performance Validation)
Subjective "cup-and-stick" gel time tests are prone to human error. This protocol uses oscillatory rheology to establish an objective, self-validating gel point.
-
Stoichiometric Mixing: Degas and mix the isocyanate prepolymer with Benzenamine, 4,4'-methylenebis[N-ethyl-] at a 1.05:1 NCO:NH ratio at 25°C.
-
Rheometer Setup: Immediately load 1 mL of the mixture onto a parallel-plate rheometer (e.g., 25 mm plates, 1 mm gap).
-
Isothermal Oscillation: Run a time-sweep at a constant frequency (1 Hz) and low strain (1%) to remain within the linear viscoelastic region.
-
Data Causality: Continuously monitor the Storage Modulus (G', representing solid/elastic behavior) and Loss Modulus (G'', representing liquid/viscous behavior).
-
System Self-Validation: The exact moment where G' crosses over G'' (G' = G'') is the mathematical gel point. This crossover provides an irrefutable, operator-independent metric that proves the extended pot life afforded by the N-ethyl steric hindrance.
Step-by-step rheological workflow for determining polymer pot-life and curing kinetics.
Conclusion
The transition from MDA to Benzenamine, 4,4'-methylenebis[N-ethyl-] represents a triumph of rational chemical design. By understanding the precise enzymatic mechanism that makes MDA toxic—specifically CYP450-mediated N-hydroxylation—chemists have utilized simple N-alkylation to introduce steric roadblocks. This not only eliminates the formation of DNA-binding nitrenium ions but also yields a liquid curing agent with vastly superior processing windows and pot lives. For modern materials science and drug precursor development, it offers a zero-compromise pathway to regulatory compliance and operator safety.
References
-
Title : Exposure-risk relationship for 4,4'-methylenedianiline in BekGS 910 Source : BAuA (Federal Institute for Occupational Safety and Health, Germany) URL : [Link]
-
Title : CHARACTERIZATION OF BILIARY CONJUGATES OF 4,4'-METHYLENEDIANILINE IN MALE VERSUS FEMALE RATS Source : PMC (National Institutes of Health) URL :[Link]
-
Title : EPOXY RESIN COMPOSITION, PREPREG, AND FIBER-REINFORCED COMPOSITE MATERIAL (EP 4059974 A1) Source : European Patent Office URL : [Link]
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Comparative Guide to the Structure-Property Relationship of N-Substituted Diaminodiphenylmethanes
This guide provides a comprehensive comparison of N-substituted diaminodiphenylmethanes, detailing how molecular modifications influence their properties and the performance of derived polymers. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who seek to understand and leverage these structure-property relationships for advanced material design.
Executive Summary: Tailoring Performance Through Molecular Design
4,4'-Diaminodiphenylmethane (DDM), also known as methylene dianiline (MDA), is a cornerstone aromatic diamine used extensively as a monomer for high-performance polymers like polyimides and polyurethanes, and as a curing agent for epoxy resins.[1] Its rigid, symmetric structure imparts excellent thermal and mechanical stability to the resulting polymers. However, this same rigidity often leads to poor solubility and high processing temperatures, limiting its application.
A primary strategy to mitigate these processing challenges is the introduction of substituents onto the DDM molecule. N-substitution—the replacement of a hydrogen atom on the amine nitrogen with an alkyl or aryl group—is a particularly effective method. This guide elucidates the causal relationships between the structure of these N-substituents and the resulting properties of both the monomer and its subsequent polymers. While direct comparative data for N-substituted DDMs is sparse in the literature, a robust analogy can be drawn from studies on DDMs with alkyl groups substituted at the ortho position to the amine (i.e., on the aromatic ring). The steric and electronic effects of these ortho-substituents closely mimic those of N-substituents, providing a scientifically sound basis for understanding these relationships.
The core principle is that bulky substituents disrupt the planarity and symmetry of the molecule. This steric hindrance prevents efficient polymer chain packing, which in turn governs key material properties such as solubility, glass transition temperature, and thermal stability.
Synthesis of Substituted Diaminodiphenylmethanes
The foundational DDM structure is typically synthesized via the acid-catalyzed condensation of aniline with formaldehyde.[1] Introducing substituents can be achieved by starting with a substituted aniline. For instance, reacting ortho-methylaniline (o-toluidine) or ortho-ethylaniline with formaldehyde yields DDM derivatives with alkyl groups on the aromatic ring adjacent to the amine.
General Synthetic Workflow
The synthesis of substituted DDMs follows a logical pathway that can be visualized as follows:
Caption: Causality chain from molecular substitution to macroscopic properties.
Comparative Analysis of Polyimide Properties
The most significant impact of using substituted DDMs is seen in the properties of the resulting polymers. Polyimides, known for their high performance, are often intractable. Substitution provides a powerful tool to enhance their processability. The data below, derived from polyimides synthesized from 4,4′-oxydiphthalic anhydride (ODPA) and various ortho-alkylated DDMs, demonstrates this relationship clearly. [2]
| Diamine Monomer | Substituents per DDM unit | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td) | Solubility in NMP, DMAc, THF, Chloroform |
|---|---|---|---|---|
| DDMDPM (4,4′-diamino-3,3′-dimethyldiphenylmethane) | Two Methyl groups | 263 °C | 517 °C | Soluble |
| MBEMA (4,4′-methylenebis(2-ethyl-6-methylaniline)) | Two Methyl, Two Ethyl | 255 °C | 508 °C | Soluble |
| MBDEA (4,4′-methylenebis(2,6-diethylaniline)) | Four Ethyl groups | 249 °C | 501 °C | Soluble |
Table 1: Comparison of thermal properties and solubility for polyimides derived from ortho-alkylated DDM monomers. Data sourced from reference.[2]
Expert Insights:
-
Enhanced Solubility: The most striking result is the excellent solubility of all the substituted polyimides. [2]Unsubstituted DDM-based polyimides are typically insoluble in common organic solvents. The presence of even small methyl groups in DDMDPM is sufficient to disrupt chain packing and allow solvents like N-methyl-2-pyrrolidone (NMP) and even tetrahydrofuran (THF) to dissolve the polymer. [2]As the size and number of alkyl substituents increase from DDMDPM to MBDEA, this effect is maintained.
-
Thermal Stability (Td): All the polymers exhibit outstanding thermal stability, with decomposition temperatures (Td) exceeding 500 °C. [2]There is a slight decrease in Td as the size of the alkyl substitution increases. This is expected, as aliphatic C-H bonds are less stable than the aromatic C-H bonds of the polymer backbone. However, the decrease is minor, demonstrating that solubility can be drastically improved without a significant sacrifice in thermal stability.
-
Glass Transition Temperature (Tg): The Tg values are slightly lowered with increasing alkyl substitution. [2]This is because the larger, more flexible alkyl groups can increase the free volume between polymer chains, allowing for segmental motion at slightly lower temperatures. In other cases, particularly with rigid substituents that hinder backbone rotation, Tg can actually increase. [3][4]This highlights the complex interplay between steric hindrance and chain flexibility.
Applications and Future Outlook
The ability to tune the solubility and processing parameters of high-performance polymers like polyimides opens up new avenues for their application. Organo-soluble polyimides derived from N-substituted or ortho-substituted DDMs are prime candidates for:
-
Advanced Coatings and Films: Solutions can be cast to form thin, flexible, and thermally stable films for electronics and aerospace applications. [5]* Composite Matrix Resins: Improved solubility allows for better impregnation of fiber reinforcements (e.g., carbon or glass fibers) to create high-strength, lightweight composites.
-
Gas Separation Membranes: The tailored free volume between polymer chains, controlled by the substituent size, can be exploited to create membranes with specific gas permeability and selectivity.
In medicinal chemistry, N-substitution is a fundamental strategy for modifying the pharmacological profile of molecules. While DDM itself has limited direct applications due to toxicity concerns, its derivatives, such as Schiff bases, are being explored for various biological activities. [6]N-substitution on related structures is critical for developing therapeutics. [7] In conclusion, the N-substitution of diaminodiphenylmethanes is a powerful and predictable method for enhancing the processability of high-performance polymers. By strategically selecting the size and nature of the substituent, researchers can break the traditional trade-off between performance and processability, designing materials tailored for the next generation of advanced applications.
References
-
Ataman Kimya. (n.d.). 4,4'-DIAMINODIPHENYLMETHANE. Retrieved from [Link]
-
Mohamad, Z., et al. (2020). Preparation and characterization of aromatic polyimides derived from 4,4′-oxydiphthalic anhydride and 4,4′-diaminodiphenylmethane with different alkyl substituents. ResearchGate. Retrieved from [Link]
-
Kaya, C., & Alyar, S. (2003). Synthesis and characterization of 4,4 ',-diaminodiphenylmethane Schiff bases. Journal of Molecular Structure. Retrieved from [Link]
-
Lu, M., et al. (2007). The Synthesis and Characteristic of A New Soluble Polyimides. Polyimides and Aromatic Polymers. Retrieved from [Link]
-
Reddy, M. R., et al. (1994). Synthesis and properties of some new fluorine-containing polyimides. Polymer. Retrieved from [Link]
-
Meng, X., et al. (2015). Colorless polyimides derived from adamantane-containing diamines. RSC Publishing. Retrieved from [Link]
-
Fang, T., et al. (2007). Preparation and properties of polyimides based on bis[3,5‐dimethyl‐4‐(4‐aminophenoxy)phenyl]methane. Journal of Applied Polymer Science. Retrieved from [Link]
-
Pradeep, T., et al. (n.d.). Efficient synthesis of 4,4 Diamino diphenyl methanes in a water suspension medium. TSI Journals. Retrieved from [Link]
-
Khanna, I., et al. (2016). Synthesis of N-substituted aryl amidines by strong base activation of amines. PMC. Retrieved from [Link]
Sources
A Comprehensive Guide to the Safe Disposal of Benzenamine, 4,4'-methylenebis[N-ethyl-
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides an in-depth, procedural framework for the safe disposal of Benzenamine, 4,4'-methylenebis[N-ethyl-], a member of the aromatic amines chemical class. Due to the inherent hazards associated with aromatic amines, including potential carcinogenicity and high aquatic toxicity, a stringent and well-documented disposal protocol is essential.[1][2][3]
The causality behind the rigorous disposal procedures for aromatic amines lies in their chemical structure and toxicological profile.[1][3] These compounds can be persistent in the environment and pose significant health risks upon exposure.[2][3] Therefore, the protocols outlined below are designed as a self-validating system to minimize risk at every stage of the disposal process.
I. Hazard Identification and Risk Assessment
Before initiating any disposal procedures, a thorough risk assessment is critical. Benzenamine, 4,4'-methylenebis[N-ethyl-] and its analogues are classified as hazardous materials. While the exact toxicological data for this specific compound may be limited, related aromatic amines exhibit a range of health and environmental hazards.
Key Hazards:
-
Human Health: Aromatic amines as a class are known for their potential carcinogenicity, mutagenicity, and toxicity upon ingestion, inhalation, or skin contact.[1][3] Related compounds can cause skin and eye irritation.[4]
-
Environmental: Many aromatic amines are very toxic to aquatic life with long-lasting effects.[3] Their release into the environment must be strictly avoided.
| Hazard Profile of Related Aromatic Amines | |
| Chemical Name | CAS Number |
| Benzenamine, 4,4'-methylenebis[N-ethyl-N-methyl- | 76176-94-8 |
| Benzenamine, 4,4'-methylenebis[2-ethyl- | 19900-65-3 |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H351 (Suspected of causing cancer), H411 (Toxic to aquatic life with long lasting effects)[5] |
| Precautionary Statements | P201 (Obtain special instructions before use), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P308+P311 (IF exposed or concerned: Call a POISON CENTER or doctor/physician), P501 (Dispose of contents/ container to an approved waste disposal plant)[5][6] |
II. Personal Protective Equipment (PPE) and Engineering Controls
The principle of causality dictates that to mitigate the risk of exposure, robust protective measures must be in place.
-
Engineering Controls: All handling and preparation for disposal of Benzenamine, 4,4'-methylenebis[N-ethyl-] should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety goggles and a face shield.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8]
-
III. Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of Benzenamine, 4,4'-methylenebis[N-ethyl-].
-
Waste Identification and Segregation:
-
All waste containing Benzenamine, 4,4'-methylenebis[N-ethyl-], including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be segregated as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Waste Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this waste. The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste," the full chemical name "Benzenamine, 4,4'-methylenebis[N-ethyl-]," and the associated hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant").
-
-
On-site Accumulation:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[7]
-
Follow all institutional and local regulations regarding the maximum quantity of waste that can be stored and the time limits for accumulation.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and remove all sources of ignition.[7][8]
-
For small spills, dampen the solid material with a suitable solvent like acetone and transfer it to the hazardous waste container using non-sparking tools.[8]
-
Use absorbent paper dampened with the solvent to clean the affected area.[8] All cleanup materials must be disposed of as hazardous waste.[8]
-
For large spills, contact your institution's EHS department immediately.
-
-
Final Disposal:
-
The final disposal of Benzenamine, 4,4'-methylenebis[N-ethyl-] must be conducted by a licensed professional waste disposal service.[6]
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and effective method for the destruction of aromatic amines.[9]
-
Never dispose of this chemical down the drain or in the regular trash.[10]
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of Benzenamine, 4,4'-methylenebis[N-ethyl-].
Caption: Disposal workflow for Benzenamine, 4,4'-methylenebis[N-ethyl-].
V. Regulatory Considerations
Always consult your local, state, and federal regulations, as well as your institution's specific guidelines, to ensure full compliance.
References
-
Benzenamine, 4,4'-methylenebis[N-ethyl-N-methyl- - Substance Details - SRS. (n.d.). US EPA. Retrieved from [https://comptox.epa.gov/dashboard/dsstoxdb/results?search=Benzenamine,%204,4'-methylenebis
-
Benzenamine,4,4'-methylenebis[N-ethyl-2-methyl. (n.d.). LookChem. Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]
-
SAFETY DATA SHEET. (2025, June 6). G-Biosciences. Retrieved from [Link]
-
Chemical Properties of Benzenamine, 4,4'-methylenebis- (CAS 101-77-9). (n.d.). Cheméo. Retrieved from [Link]
-
Aromatic Amine Carcinogens. (n.d.). Sustainability. Retrieved from [Link]
-
SDS US. (2017, December 27). CRC Industries. Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]
-
40 CFR 721.1085 -- Benzenamine,4,4′-methylenebis[N-ethyl-N-methyl. (2000, December 26). eCFR. Retrieved from [Link]
-
EPA HAZARDOUS WASTE CODES. (n.d.). epa.gov. Retrieved from [Link]
-
Aromatic Amines Group - information sheet. (2020, August 15). Canada.ca. Retrieved from [Link]
-
Continuous detoxification of carcinogenic aromatic amines by activated sludge treatment. (2019, July 30). CURRENT RESEARCH WEB. Retrieved from [Link]
-
Methylenedianiline is released to air and water during industrial production. (n.d.). ATSDR. Retrieved from [Link]
-
SDS 2001 - Aromatic Amine DECONtamination Solution.indd. (2023, December 22). SKC Inc. Retrieved from [Link]8/2001_sds.pdf)
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- 3. pubs.acs.org [pubs.acs.org]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 4,4'-Methylenebis(2-ethylbenzenamine) | 19900-65-3 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tebubio-public.s3.eu-west-3.amazonaws.com [tebubio-public.s3.eu-west-3.amazonaws.com]
- 8. 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. crcindustries.com [crcindustries.com]
- 10. wku.edu [wku.edu]
- 11. eCFR :: 40 CFR 721.1085 -- Benzenamine,4,4′-methylenebis[N-ethyl-N-methyl-. [ecfr.gov]
- 12. 40 CFR § 721.1085 - Benzenamine,4,4′-methylenebis[N-ethyl-N-methyl-. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
